Technical Documentation Center

Di-tert-tetradecyl disulphide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Di-tert-tetradecyl disulphide
  • CAS: 29962-83-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Di-tert-Alkyl Disulfides: Properties and Applications of Di-tert-tetradecyl Disulfide (CAS 29962-83-2)

Introduction Organic disulfides are a pivotal class of organosulfur compounds characterized by a covalent sulfur-sulfur (S-S) bond. This functional group imparts unique redox activity and thermal reactivity, making these...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Organic disulfides are a pivotal class of organosulfur compounds characterized by a covalent sulfur-sulfur (S-S) bond. This functional group imparts unique redox activity and thermal reactivity, making these compounds indispensable in various industrial and biological contexts. This guide focuses on Di-tert-tetradecyl Disulfide (CAS 29962-83-2), a long-chain, sterically hindered disulfide. Due to the limited publicly available data for this specific CAS number, this whitepaper will draw authoritative parallels from its closely related and extensively documented analogue, Di-tert-dodecyl Disulfide (CAS 27458-90-8). The principles of chemical reactivity, mechanism of action, and toxicological trends are highly conserved across these homologous structures, with the primary differences relating to physical properties such as viscosity and boiling point.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, moving from the fundamental chemistry of the disulfide bond to its principal applications, synthesis, and safety considerations.

Section 1: Molecular and Physicochemical Profile

Di-tert-tetradecyl disulfide is a large, lipophilic molecule whose properties are dominated by its long alkyl chains and the centrally located, sterically shielded disulfide bond. The tertiary carbon substitution adjacent to the sulfur atoms is a critical structural feature that dictates its thermal stability and reactivity.

Chemical Identifiers and Properties

Below is a summary of the identifiers for the representative compound, Di-tert-dodecyl Disulfide. The molecular weight and formula for the tetradecyl analogue would be C28H58S2 and 459.0 g/mol , respectively.

PropertyValue (for Di-tert-dodecyl Disulfide)Reference
CAS Number 27458-90-8[1][2]
Molecular Formula C24H50S2[1][3]
Molecular Weight 402.8 g/mol [1][2]
IUPAC Name 2-methyl-2-[(2-methylundecan-2-yl)disulfanyl]undecane[4]
Synonyms tert-Dodecyl disulfide, Di-tert-dodecyl disulphide[1][4]
Physicochemical Data

The physical properties underscore its nature as an oily, water-insoluble liquid suitable for formulation in non-polar media, such as lubricating oils.

PropertyValue (for Di-tert-dodecyl Disulfide)Reference
Physical State Liquid[1][2]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 253 °C (lit.)[1]
Density 0.889 g/cm³[1]
Water Solubility 6.12 x 10⁻⁶ g/L (estimated)[1]
LogP (XLogP3-AA) 11.1 (estimated)[2]

graph Molecular_Structure {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="sans-serif"];
edge [fontsize=10];

// Central Disulfide Bond S1 [label="S", fontcolor="#202124"]; S2 [label="S", fontcolor="#202124"]; S1 -- S2 [len=1.0];

// Tert-Alkyl Group 1 (representing tert-tetradecyl) C1_tert [label="C", fontcolor="#202124"]; C1_chain [label="C13H27", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1_methyl1 [label="CH3", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1_methyl2 [label="CH3", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; S1 -- C1_tert [len=1.2]; C1_tert -- C1_chain [len=1.5]; C1_tert -- C1_methyl1 [len=1.5]; C1_tert -- C1_methyl2 [len=1.5];

Thiol_Disulfide_Equilibrium Thiol 2 R-SH (tert-Tetradecyl Mercaptan) Disulfide R-S-S-R (Di-tert-tetradecyl Disulfide) Thiol->Disulfide Oxidation (-2H+, -2e-) Disulfide->Thiol Reduction (+2H+, +2e-)

Caption: The fundamental redox equilibrium of thiols and disulfides.

The Role of Steric Hindrance

A key feature of this molecule is the tertiary alkyl groups (tert-tetradecyl) attached to the sulfur atoms. This bulky architecture provides significant steric hindrance around the disulfide bond.

  • Enhanced Thermal Stability: The steric bulk protects the S-S bond from arbitrary nucleophilic or electrophilic attack, making it more stable at moderate temperatures compared to less hindered disulfides (e.g., dimethyl disulfide). This stability is crucial for its use as a lubricant additive, preventing premature decomposition. [5]* Controlled Reactivity: While stable, the bond is designed to cleave under the high temperatures and pressures characteristic of extreme-pressure conditions in machinery. The energy input from severe friction overcomes the activation energy for homolytic cleavage of the S-S bond.

Section 3: Industrial Applications and Mechanism of Action

The primary and most well-established application for long-chain dialkyl disulfides is as an Extreme Pressure (EP) additive in industrial and automotive lubricants, such as gear oils and metalworking fluids. [5][6]

The Challenge: Boundary Lubrication

Under high loads and low speeds, the hydrodynamic fluid film of a lubricant can be squeezed out from between two metal surfaces. This condition, known as boundary lubrication, leads to direct metal-to-metal contact, resulting in high friction, wear, and potentially catastrophic welding or "seizure" of the components. [7]

Mechanism of Action as an EP Additive

Di-tert-tetradecyl disulfide functions by creating a sacrificial, protective chemical layer on the metal surfaces precisely when and where it is needed. [8]This is a multi-step tribochemical process. [7][9]

  • Adsorption: The long, non-polar alkyl chains promote solubility in the base oil, allowing the disulfide molecules to be carried to the metal surfaces. The polar sulfur atoms facilitate adsorption onto the metal. [6][9]2. Thermal Activation: As asperities (microscopic high points) on the metal surfaces make contact, intense localized heat is generated (tribo-heating). This energy input causes the homolytic cleavage of the relatively weak S-S bond in the disulfide molecule, forming reactive thiyl radicals (R-S•). [10]3. Tribochemical Reaction: These highly reactive sulfur species immediately react with the nascent iron (or other metal) surface to form a durable, low-shear-strength inorganic film, primarily composed of iron sulfides (FeS). [7][8]4. Surface Protection: This newly formed sulfide layer acts as a solid lubricant. Instead of steel grinding against steel, the shearing now occurs within this softer, protective film, preventing adhesion and significantly reducing wear. [9]The film is sacrificial and is replenished as long as the additive is present in the lubricant. [7]

EP_Mechanism Disulfide Di-tert-alkyl Disulfide (R-S-S-R) Adsorbed Adsorbed R-S-S-R Disulfide->Adsorbed Radicals Reactive Thiyl Radicals (2 R-S•) Adsorbed->Radicals 2. Thermal Activation (High Pressure/Temp) Film Iron Sulfide Film (FeS Layer) Radicals->Film 3. Tribochemical Reaction with Iron (Fe)

Caption: Workflow of an EP additive under boundary lubrication.

Section 4: Synthesis and Quality Control

Principal Synthetic Pathway: Oxidative Coupling of Mercaptans

The most common and industrially viable method for synthesizing Di-tert-tetradecyl disulfide is the oxidative coupling of its precursor, tert-tetradecyl mercaptan (a specific isomer of C14H29SH). [5][11]This process involves the removal of two hydrogen atoms from two thiol molecules to form the disulfide bond.

Synthesis_Reaction Thiol 2 (C14H29)-SH plus + Oxidant [ O ] arrow Disulfide (C14H29)-S-S-(C14H29) plus2 + Byproduct H2O

Caption: General reaction for the synthesis of disulfides from thiols.

Generalized Experimental Protocol

This protocol describes a robust method using a catalyst and an oxidizing agent, designed for high yield and purity.

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and addition funnel is charged with the solvent (e.g., toluene or heptane) and the catalyst.

    • Causality: An inert solvent is chosen to manage reaction viscosity and temperature. Catalysts, such as basic anion exchange resins or metal salts (e.g., cobalt phthalocyanine), deprotonate the thiol to the more reactive thiolate ion, accelerating the reaction. [5][12]2. Thiol Addition: Tert-tetradecyl mercaptan is added to the reactor. The mixture is stirred to ensure homogeneity.

  • Oxidant Addition: An oxidizing agent, such as hydrogen peroxide or simply compressed air (O2), is slowly introduced into the reaction mixture via the addition funnel or a sparging tube. [11][13]The temperature is carefully controlled, as the reaction is exothermic.

    • Self-Validation: Slow addition of the oxidant is critical to prevent temperature runaways and minimize the formation of over-oxidized byproducts like sulfoxides or sulfonic acids. The reaction progress can be monitored by periodically taking samples and analyzing for the disappearance of the starting thiol using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Reaction Completion and Workup: Once the starting mercaptan is consumed, the reaction mixture is cooled. If a solid catalyst was used, it is removed by filtration.

    • Trustworthiness: Filtration allows for the recovery and potential reuse of heterogeneous catalysts, a key principle of green and economical chemistry. [5]5. Purification: The crude product is washed with water to remove any residual catalyst or water-soluble byproducts. The organic phase is then dried over an anhydrous drying agent (e.g., MgSO4) and the solvent is removed under reduced pressure (rotary evaporation).

  • Final Product: The final product is a clear, oily liquid. Purity should be confirmed using GC-MS and NMR spectroscopy to ensure the absence of starting material and significant byproducts.

Section 5: Toxicological and Safety Profile

Hazard Identification

Based on data for homologous structures like Di-tert-dodecyl disulfide, the primary hazard is skin sensitization (H317) . [1]Prolonged or repeated skin contact may cause an allergic reaction in susceptible individuals. It is generally considered to have low acute toxicity via oral or dermal routes.

Hazard ClassGHS StatementReference
Skin SensitizationH317: May cause an allergic skin reaction.[1]
Toxicological Mechanism and Structure-Activity Relationship

The toxicity of thiols and disulfides is often linked to their ability to undergo redox cycling, which can generate reactive oxygen species and cause oxidative stress. [14]However, toxicity is highly dependent on the molecular structure.

  • Effect of Chain Length and Steric Hindrance: It is a well-established principle that for dialkyl disulfides, toxicity generally decreases as the alkyl chain length and steric hindrance increase. Small, volatile disulfides like dimethyl disulfide are significantly more toxic. The large, bulky tert-tetradecyl groups of the title compound reduce its bioavailability and reactivity in biological systems, leading to a lower toxicity profile.

Safe Handling and Emergency Protocol

Adherence to a strict safety protocol is essential when handling this chemical.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Contaminated work clothing should not be allowed out of the workplace. [1] * Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear a lab coat or chemical-resistant apron.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. [1]2. Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.

  • First Aid Measures:

    • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help. Take off contaminated clothing and wash it before reuse. [1] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Move person into fresh air and keep comfortable for breathing.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Spill and Disposal Procedures:

    • Spill Containment: Absorb spillage with an inert material (e.g., sand, vermiculite). Collect and place in a suitable container for disposal.

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [1]

Conclusion

Di-tert-tetradecyl disulfide, and its close analogues, are highly specialized molecules whose industrial value is derived directly from the nuanced chemistry of a sterically hindered disulfide bond. Their enhanced thermal stability coupled with targeted reactivity under extreme pressure makes them exceptionally effective EP additives, crucial for protecting machinery in demanding applications. While possessing a favorable toxicological profile compared to smaller disulfides, their potential as a skin sensitizer necessitates strict adherence to safe handling protocols. Understanding the interplay between its molecular architecture and chemical function allows researchers and formulators to leverage its properties effectively and safely.

References

  • Fubex Lubricants. (2025, October 20). The Role of Extreme Pressure (EP) Additives in Gear Oils. Available from: [Link]

  • Noria Corporation. How Sulfur is Used in Lubrication. Available from: [Link]

  • A Guide to Extreme Pressure Additives in Lubricants: How They Protect Metal Surfaces. (2023, August 24). TechnoPower. Available from: [Link]

  • Stribeck. Role of additives Sulfur Carriers. Available from: [Link]

  • PubChem. Disulfide, di-tert-dodecyl | C24H50S2 | CID 117981. Available from: [Link]

  • Google Patents. WO2000034235A1 - Oxidation of mercaptans to disulfides.
  • ResearchGate. Mechanism of sulfur carriers under extreme pressure conditions. Available from: [Link]

  • Google Patents. US3340324A - Process of converting mercaptans to disulfides.
  • Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659-73. Available from: [Link]

  • ResearchGate. (2014, November 26). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Available from: [Link]

  • SciSpace. (2021, June 25). In vivo toxicity study of dialkyl disulphides. Available from: [Link]

  • National Center for Biotechnology Information. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. Available from: [Link]

  • Wikipedia. Diallyl disulfide. Available from: [Link]

  • ResearchGate. Oxidation of mercaptans to disulfides in an aqueous alkali free medium a. Available from: [Link]

  • Brieflands. Protective Role of Diallyl Disulphide Compound (From Garlic Extract) Against Mercuric Chloride. Available from: [Link]

  • The Good Scents Company. diethyl disulfide, 110-81-6. Available from: [Link]

Sources

Exploratory

Bis(tert-tetradecyl) disulfide chemical structure and molecular weight

Technical Whitepaper: Structural Characterization and Physicochemical Properties of Bis(tert-tetradecyl) Disulfide Executive Summary Bis(tert-tetradecyl) disulfide is a high-molecular-weight organosulfur compound predomi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Physicochemical Properties of Bis(tert-tetradecyl) Disulfide

Executive Summary

Bis(tert-tetradecyl) disulfide is a high-molecular-weight organosulfur compound predominantly utilized as an extreme pressure (EP) additive in lubricant formulations and as a chain transfer agent in polymer chemistry. Characterized by its bulky tertiary alkyl groups, this molecule exhibits superior thermal stability and solubility in non-polar media compared to its linear analogs. This guide provides a rigorous analysis of its chemical structure, synthesis pathways, and physicochemical properties, addressing the complexity of its isomeric composition often encountered in industrial grades.

Chemical Identity and Structural Analysis

Unlike simple organic disulfides, bis(tert-tetradecyl) disulfide is rarely a single isomer. It is typically derived from "tert-tetradecyl mercaptan," which itself is produced via the acid-catalyzed addition of hydrogen sulfide to branched


 olefins (often oligomers of propylene or butylene). Consequently, the "tert-tetradecyl" group represents a mixture of highly branched isomers where the sulfur atom is bonded to a tertiary carbon.
Nomenclature and Identifiers
ParameterDetail
Chemical Name Bis(tert-tetradecyl) disulfide
Synonyms Di-tert-tetradecyl disulfide; Ditertiary tetradecyl disulfide
Molecular Formula

Molecular Weight 458.94 g/mol (Theoretical Average)
CAS Number Note:[1][2][3][4][5][6][7][8][9] Often categorized under broad alkyl disulfide CAS numbers (e.g., unspecified dialkyl disulfides) or referenced via its precursor, tert-Tetradecanethiol (CAS 28983-37-1) .
SMILES (Representative) CC(C)(CCCCCCCCCCC)SSC(C)(CCCCCCCCCCC)C (Simplified isomer)
Structural Visualization

The steric bulk of the tertiary alkyl groups flanking the disulfide bridge is the defining structural feature. This steric hindrance protects the disulfide bond from premature thermal decomposition while ensuring solubility in hydrocarbon base oils.

ChemicalStructure cluster_0 Tert-Tetradecyl Group (Left) cluster_2 Tert-Tetradecyl Group (Right) C1 Tertiary Carbon (C-14 Isomer) S1 Sulfur C1->S1 Steric Protection S2 Sulfur S1->S2 Bond Energy ~60 kcal/mol C2 Tertiary Carbon (C-14 Isomer) S2->C2 Steric Protection

Figure 1: Schematic representation of Bis(tert-tetradecyl) disulfide. The central disulfide linkage is flanked by bulky tertiary alkyl groups, which modulate reactivity and solubility.

Physicochemical Properties

The following data represents typical values for the industrial grade material. Variations occur due to the isomeric distribution of the alkyl chains.

PropertyValueContext/Notes
Physical State LiquidViscous, pale yellow to amber oil.
Density 0.90 – 0.94 g/cm³At 25°C. Slightly less dense than water.
Boiling Point > 300°C (Decomposes)High MW prevents distillation without vacuum.
Solubility LipophilicSoluble in hexane, benzene, mineral oils. Insoluble in water.
Refractive Index ~1.48 – 1.50Typical for long-chain aliphatic sulfides.
Sulfur Content ~13.9% (wt/wt)Calculated based on MW 458.9 g/mol .

Synthesis and Manufacturing Protocols

The industrial synthesis of bis(tert-tetradecyl) disulfide is an oxidative coupling process. The precursor, tert-tetradecyl mercaptan (R-SH), is oxidized to form the disulfide bond (R-S-S-R). This method is preferred over direct sulfurization of olefins for high-purity applications as it yields a defined disulfide structure rather than a mix of polysulfides (


 where 

).
Reaction Mechanism

Overall Reaction:



Key Reagents:

  • Substrate: Tert-tetradecanethiol (Mixture of isomers).[4][10]

  • Oxidant: Hydrogen Peroxide (

    
    ) is standard for "green" synthesis; Sodium hypochlorite or air/catalyst systems are alternatives.
    
  • Catalyst: Often basic catalysis (NaOH) or specific metal-complexes to prevent over-oxidation to sulfonates.

Experimental Workflow (Standard Protocol)
  • Preparation: Charge a glass-lined reactor with tert-tetradecanethiol.

  • Catalysis: Add dilute sodium hydroxide (NaOH) to form the thiolate anion (

    
    ), increasing nucleophilicity.
    
  • Oxidation: Slowly add 35%

    
     while maintaining temperature 
    
    
    
    to prevent sulfone formation. The reaction is highly exothermic.
  • Separation: The organic disulfide layer separates from the aqueous phase.

  • Purification: Wash with water to remove residual salts. Vacuum strip to remove unreacted mercaptan and moisture.

SynthesisWorkflow Start Start: tert-Tetradecyl Mercaptan Cat Add Catalyst (NaOH) Form Thiolate Anion Start->Cat Oxidation Controlled Addition of H2O2 Temp < 50°C Cat->Oxidation Activation PhaseSep Phase Separation (Organic Disulfide / Aqueous Waste) Oxidation->PhaseSep Oxidative Coupling Wash Water Wash & Vacuum Stripping PhaseSep->Wash Organic Layer Product Final Product: Bis(tert-tetradecyl) disulfide Wash->Product

Figure 2: Industrial synthesis workflow for the production of bis(tert-tetradecyl) disulfide via oxidative coupling.

Applications and Mechanism of Action

Extreme Pressure (EP) Additive in Lubricants

The primary application of bis(tert-tetradecyl) disulfide is in metalworking fluids and gear oils. It functions as an inactive sulfur carrier . Unlike elemental sulfur (which is corrosive), the sulfur in this disulfide is chemically bound and only releases under specific conditions of high pressure and temperature (tribological stress).

Mechanism:

  • Adsorption: The non-polar alkyl chains solubilize the molecule in the oil, while the sulfur atoms adsorb onto the metal surface.

  • Activation: Under boundary lubrication conditions (high friction/heat), the S-S bond homolytically cleaves.

  • Film Formation: The reactive sulfur radicals react with the iron surface to form a sacrificial layer of Iron(II) Sulfide (

    
    ). This layer prevents direct metal-to-metal welding (seizure).
    

Mechanism State1 Hydrodynamic Lubrication (Disulfide dissolved in oil) Trigger High Load / Friction Heat (>150°C) State1->Trigger Cleavage Homolytic S-S Bond Cleavage Formation of Thiyl Radicals (R-S•) Trigger->Cleavage Reaction Reaction with Metal Surface (Fe) Cleavage->Reaction Film Formation of FeS Tribofilm (Prevents Welding/Wear) Reaction->Film

Figure 3: Tribochemical mechanism of action for disulfide EP additives.

Polymer Industry

In rubber vulcanization, it acts as a sulfur donor, providing a more controlled cross-linking density than elemental sulfur. It effectively prevents scorching (premature vulcanization) due to the stability of the tert-alkyl bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117981, Disulfide, di-tert-dodecyl. (Used as homologous reference for physicochemical properties). Retrieved from [Link]

  • Sharman, S. H. (1965).Oxyethyl-tert-tetradecyl amine compounds. U.S. Patent No. 3,197,507. Washington, DC: U.S. Patent and Trademark Office. (Establishes the chemistry of tert-tetradecyl amines/mercaptans).
  • Chauhan, M., et al. (2012).Methods for Preparing Diaryl Disulfides. U.S. Patent Application 2012/0157716. (Describes oxidative coupling mechanisms for bulky disulfides).
  • NIST Chemistry WebBook. Disulfide, bis(1-methylpropyl). (Standard reference for disulfide bond energies and spectra). Retrieved from [Link][11]

Sources

Foundational

A Comparative Analysis of Tertiary Tetradecyl Disulfide and Di-tert-dodecyl Disulfide as Extreme Pressure Additives

An In-depth Technical Guide: Abstract This technical guide provides a comprehensive comparative analysis of two structurally related organosulfur compounds: tertiary tetradecyl disulfide (C14) and di-tert-dodecyl disulfi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive comparative analysis of two structurally related organosulfur compounds: tertiary tetradecyl disulfide (C14) and di-tert-dodecyl disulfide (C12) (DtDDS). While DtDDS is a well-established extreme pressure (EP) additive in the lubricants industry, tertiary tetradecyl disulfide represents a less-documented but structurally significant variant. This document delves into their molecular structure, physicochemical properties, synthesis methodologies, and mechanism of action under boundary lubrication conditions. Through a synthesis of established data and first-principles analysis, this guide offers field-proven insights and detailed experimental protocols for their evaluation, enabling researchers and formulation scientists to make informed decisions in the development of high-performance industrial lubricants.

Introduction to Tertiary Alkyl Disulfides in Extreme Pressure Lubrication

In many industrial applications, such as gearboxes, metalworking, and hydraulic systems, machinery operates under conditions of high load and intense pressure where the liquid lubricant film is insufficient to prevent direct metal-to-metal contact.[1][2] This regime, known as boundary lubrication, necessitates the inclusion of specialized additives that can protect surfaces from catastrophic wear, scuffing, and welding.[3][4]

Extreme Pressure (EP) additives are designed to function under these severe conditions.[2][5] They work by chemically reacting with the metallic surfaces at localized high temperatures and pressures to form a sacrificial, protective film.[3][4] Among the most effective and widely used EP additives are organosulfur compounds, particularly dialkyl polysulfides.[2][6]

This guide focuses on two such molecules: the commercially prevalent di-tert-dodecyl disulfide (DtDDS) and its higher-molecular-weight analogue, tertiary tetradecyl disulfide. The "tertiary" designation is critical; the attachment of the sulfur atom to a tertiary carbon atom imparts significant steric hindrance, which influences the molecule's thermal stability and reactivity.[7][8] By comparing the well-documented C12 disulfide with the C14 variant, we can elucidate the impact of alkyl chain length on key performance attributes, including thermal stability, solubility, and tribological efficacy.

Molecular Structure and Physicochemical Properties

The performance of an EP additive is fundamentally dictated by its molecular structure. The key differences between tertiary tetradecyl disulfide and di-tert-dodecyl disulfide lie in the length of their respective alkyl chains.

Di-tert-dodecyl Disulfide (DtDDS) is a C24 molecule that is not a single, defined structure but rather a collection of numerous constitutional isomers.[7] It is synthesized from tert-dodecyl mercaptan (TDM), which itself is derived from the oligomerization of propylene, resulting in a highly branched C12 structure.[7]

Tertiary Tetradecyl Disulfide , by extension, is a C28 molecule derived from a tertiary C14 mercaptan. The longer alkyl chains are expected to increase its molecular weight, boiling point, and influence its solubility in various lubricant base oils.

G cluster_0 Di-tert-dodecyl Disulfide (C12) cluster_1 Tertiary Tetradecyl Disulfide (C14) C12 C₂₄H₅₀S₂ Structure1 R-S-S-R where R = tert-dodecyl (C12H25) (Isomeric Mixture) C12->Structure1 C14 C₂₈H₅₈S₂ Structure2 R'-S-S-R' where R' = tert-tetradecyl (C14H29) (Isomeric Mixture) C14->Structure2

Caption: Generalized structures of DtDDS (C12) and tert-tetradecyl disulfide (C14).

The following table summarizes and compares their key physicochemical properties. Properties for tertiary tetradecyl disulfide are estimated based on established chemical principles.

PropertyDi-tert-dodecyl DisulfideTertiary Tetradecyl DisulfideRationale for Estimation
Molecular Formula C₂₄H₅₀S₂[8]C₂₈H₅₈S₂Addition of two C₂H₄ units per alkyl chain.
Molecular Weight 402.8 g/mol [9]458.9 g/mol Increased by C₄H₈.
Appearance Colorless to yellow liquid[8]Clear, viscous liquidExpected increase in viscosity with chain length.
Density (@ 20°C) ~1.00 g/cm³[8]~0.98 g/cm³Longer alkyl chains slightly decrease density.
Boiling Point ~194°C[8]> 220°CIncreased van der Waals forces lead to a higher boiling point.
Sulfur Content ~15.9%~14.0%Higher proportion of hydrocarbon mass to sulfur mass.
Solubility Insoluble in water; soluble in mineral oils[8]Insoluble in water; enhanced solubility in nonpolar base oilsLonger alkyl chains typically improve solubility in hydrocarbon base stocks.
Synthesis and Manufacturing Considerations

The primary industrial route for synthesizing tertiary alkyl disulfides is the oxidative coupling of the corresponding tertiary alkyl mercaptans .[7][8] This process offers high selectivity for the disulfide product, although side reactions can lead to the formation of higher-order polysulfides (trisulfides, tetrasulfides, etc.), which can impact the "activity" of the final additive.

G Mercaptan 2 R-SH (Tertiary Alkyl Mercaptan) Disulfide R-S-S-R (Dialkyl Disulfide) Mercaptan->Disulfide Oxidative Coupling Oxidant [O] (Oxidizing Agent, e.g., O₂) Oxidant->Disulfide Catalyst Catalyst (e.g., Basic Resin) Catalyst->Disulfide Water H₂O Disulfide->Water + Byproduct

Caption: General workflow for the synthesis of dialkyl disulfides via oxidative coupling.

Experimental Protocol: Catalytic Oxidation of Tertiary Mercaptans

This protocol describes a self-validating system for the synthesis of tertiary alkyl disulfides. The progress and purity can be monitored via techniques like Gas Chromatography (GC) and Thin Layer Chromatography (TLC).

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and an air or oxygen sparging tube is charged with the tertiary alkyl mercaptan (e.g., tert-dodecyl mercaptan).

  • Catalyst Addition: A basic resin catalyst is added to the mercaptan. The choice of catalyst is crucial for influencing selectivity towards the disulfide product while minimizing the formation of polysulfides.[7]

  • Reaction Initiation: The mixture is heated to the target temperature (typically 60-80°C) with vigorous stirring. Air or oxygen is bubbled through the mixture.

    • Causality Explanation: The basic catalyst facilitates the deprotonation of the thiol (R-SH) to the thiolate anion (R-S⁻), which is the active nucleophile. The oxidant (O₂) then accepts electrons to drive the coupling of two thiolate radicals to form the disulfide bond.

  • Monitoring and Control: The reaction is monitored periodically by taking small aliquots and analyzing for mercaptan conversion and disulfide formation. The reaction is typically exothermic, and the temperature should be carefully controlled.

  • Work-up and Purification: Upon completion, the catalyst is filtered off. The crude product is then washed with a dilute caustic solution to remove any residual unreacted mercaptan, followed by washing with water to neutrality.

  • Validation: The final product is dried under vacuum. Purity is confirmed by GC, and the sulfur content is determined by elemental analysis to ensure it aligns with the theoretical value for the disulfide.

Mechanism of Action as Extreme Pressure Additives

The efficacy of tertiary alkyl disulfides stems from their ability to form a protective tribochemical film at the point of metal-to-metal contact. This process is driven by the extreme temperatures and pressures generated at the tips of surface asperities.

The mechanism unfolds in three primary stages:

  • Adsorption: The disulfide molecules, being relatively polar compared to the hydrocarbon base oil, adsorb onto the metallic (e.g., iron) surface.

  • Thermal Decomposition: Under the intense localized heat of asperity contact (which can exceed 1000°C), the relatively weak sulfur-sulfur (S-S) bond in the disulfide molecule undergoes thermal cleavage (homolysis) to form two thiyl radicals (R-S•).[4][10]

  • Tribofilm Formation: These highly reactive radicals immediately attack the nascent metal surface, forming a low-shear-strength, inorganic film, primarily composed of iron sulfide (FeS).[1][3][11] This sacrificial layer shears preferentially to the base metal, preventing adhesive wear (welding) and reducing friction.[5][12]

G Start High Pressure & Temperature (Asperity Contact) Adsorption Disulfide (R-S-S-R) Adsorbs on Metal Surface Start->Adsorption Decomposition Thermal Cleavage of S-S Bond Adsorption->Decomposition Heat Radicals Formation of Thiyl Radicals (2 R-S•) Decomposition->Radicals Reaction Reaction with Metal Surface (Fe) Radicals->Reaction Film Formation of Protective Iron Sulfide (FeS) Film Reaction->Film Result Reduced Friction & Wear Film->Result

Caption: Mechanism of tribofilm formation by dialkyl disulfide EP additives.

Comparative Performance Analysis

The structural difference—a C12 versus a C14 alkyl chain—is expected to produce tangible differences in performance.

Performance MetricDi-tert-dodecyl Disulfide (C12)Tertiary Tetradecyl Disulfide (C14)Scientific Rationale
Thermal Stability Good. The bulky tert-alkyl groups provide steric hindrance, enhancing stability compared to linear disulfides.[8]Potentially slightly higher. Longer alkyl chains can sometimes increase thermal stability, though the S-S bond remains the weakest point.[13]
EP/Anti-Wear Efficacy Well-established and highly effective.[7]Potentially similar or slightly different. Efficacy depends on the rate of film formation. The different alkyl group could subtly alter adsorption kinetics and radical reactivity.
Solubility Good in a wide range of mineral and synthetic base oils.Excellent, particularly in highly nonpolar base stocks like polyalphaolefins (PAOs).The longer, more lipophilic C14 chains will enhance compatibility with hydrocarbon oils.
Corrosivity Dependent on sulfur "activity." "Inactive" grades show low corrosion towards yellow metals.[14]Expected to be similar. Corrosivity is a function of S-S bond lability and the presence of polysulfides, not just chain length.
Volatility Lower than shorter-chain disulfides.Lower than DtDDS.Higher molecular weight and boiling point reduce evaporative loss at high operating temperatures.
Experimental Evaluation Protocols

To validate the performance of these additives, standardized testing is essential. The following protocols are industry standards for evaluating EP and corrosion properties.

Protocol 1: Four-Ball Extreme Pressure Test (ASTM D2783)

This test determines a lubricant's ability to prevent seizure under high loads.

  • Objective: To measure the Load Wear Index (LWI) and Weld Point of a lubricant formulated with the disulfide additive.

  • Methodology:

    • Preparation: Prepare lubricant samples by blending a precise concentration (e.g., 2.0% w/w) of the disulfide additive into a chosen base oil.

    • Apparatus: A four-ball EP tester is used, consisting of three stationary steel balls in a cup and one rotating ball on top.

    • Procedure: The test cup is filled with the sample oil. A series of 10-second runs are conducted, with the load being increased for each subsequent run until the rotating ball welds to the stationary balls.

    • Data Acquisition: The load at which welding occurs is the Weld Point . The wear scars on the stationary balls from the runs just before welding are measured.

  • Self-Validation & Causality: The Weld Point provides a direct measure of the ultimate load-carrying capacity of the lubricant.[12] A higher weld point indicates superior EP performance, validating the additive's ability to form a robust protective film under extreme stress. The LWI is a calculated value that represents the lubricant's ability to prevent wear at loads below the weld point.

Protocol 2: Copper Strip Corrosion Test (ASTM D130)

This test evaluates the corrosivity of the lubricant, a critical factor for sulfur-containing additives.

  • Objective: To assess the tendency of the formulated oil to corrode copper or its alloys (e.g., brass, bronze).

  • Methodology:

    • Preparation: A polished copper strip is placed into a test tube with the sample oil.

    • Incubation: The test tube is sealed and placed in a heating bath at a specified temperature (e.g., 100°C) for a set duration (e.g., 3 hours).

    • Evaluation: After incubation, the copper strip is removed, washed, and compared to a set of standard corrosion classification strips, ranging from 1a (slight tarnish) to 4c (black corrosion).

  • Self-Validation & Causality: This test directly visualizes the chemical reactivity of the additive towards copper.[11] An acceptable rating (e.g., 1a or 1b) is crucial, as it validates that the additive will protect ferrous components without damaging non-ferrous parts, which are common in pumps and bearings. This is particularly important for distinguishing between "active" and "inactive" sulfur additives.[1][11]

Applications and Formulation Insights

Both disulfides are primarily used in applications requiring robust protection against wear under high loads.

  • Gear Oils: For industrial and automotive gearboxes, they prevent scuffing and scoring of gear teeth.

  • Metalworking Fluids: In cutting, grinding, and forming operations, they extend tool life and improve surface finish.[15]

  • Greases: They enhance the load-carrying capacity of greases used in heavy-duty bearings and chassis components.[8]

  • Hydraulic Fluids: In high-pressure hydraulic systems, they protect pumps and valves from wear.[15]

Formulation Guidance: Typical treat rates for these additives range from 0.1% to 5.0% by weight, depending on the severity of the application and the base oil used.[16] They are often used in combination with other additives, such as phosphorus-based anti-wear agents, to create a synergistic performance package that provides protection across a wide range of temperatures and loads.

Conclusion and Future Outlook

Both di-tert-dodecyl disulfide and tertiary tetradecyl disulfide are highly effective extreme pressure additives, functioning through the well-understood mechanism of tribochemical film formation.

  • Di-tert-dodecyl Disulfide (C12) remains the industry workhorse, with a vast body of performance data and proven efficacy. Its balance of properties makes it suitable for a wide array of applications.

  • Tertiary Tetradecyl Disulfide (C14) presents a compelling alternative for specialized applications. Its predicted higher boiling point and lower volatility make it a strong candidate for high-temperature operations where additive longevity is critical. Furthermore, its enhanced solubility may be advantageous in formulating with highly nonpolar synthetic base oils like PAOs.

The choice between these two additives should be driven by the specific demands of the application. For high-temperature systems or those using highly refined synthetic base oils, the C14 disulfide warrants strong consideration and evaluation. For general-purpose applications, the C12 disulfide is a reliable and cost-effective choice.

Future research should focus on direct, head-to-head tribological testing of these two molecules in various base fluids to experimentally validate the performance differences hypothesized in this guide.

References
  • Benchchem. (n.d.). Di-tert-dodecyl disulfide | 27458-90-8.
  • Smolecule. (2023, August 19). Buy Di-tert-dodecyl disulfide | 440659-94-9.
  • Stribeck. (n.d.). Role of additives Sulfur Carriers.
  • Vanderbilt Chemicals, LLC. (n.d.). Markets > Petroleum > Gear Oil Additives > Extreme Pressure > Polysulfide.
  • Machinery Lubrication. (n.d.). How Sulfur is Used in Lubrication.
  • LinkedIn. (2023, August 24). A Guide to Extreme Pressure Additives in Lubricants: How They Protect Metal Surfaces.
  • Acta Materialia Transylvanica. (2022). Investigation of Raw Materials for Sulfurized Vegetable Oil Based Lubricant Additives.
  • Chemical Engineering Transactions. (2023, June 21). Study on Sulfurized Vegetable Oil Type Extreme Pressure Additives.
  • Vanderbilt Chemicals, LLC. (n.d.). TPS™ 32.
  • European Chemicals Agency (ECHA). (2023, October 1). Polysulfides, di-tert-dodecyl - Substance Information.
  • PubChem. (n.d.). Disulfide, di-tert-dodecyl | C24H50S2 | CID 117981.
  • Benchchem. (n.d.). A Comparative Analysis of Dibenzyl Disulfide and Diphenyl Disulfide as Lubricant Additives.
  • UNP Chemicals. (n.d.). Professional Extreme pressure and anti-wear additive solutions for lubricant manufacturing.
  • Chorus. (2025, September 1). Sulfide Additives: Extreme Pressure Additives in Metal Working and Lubrication.
  • Fubex Lubricants. (2025, October 20). The Role of Extreme Pressure (EP) Additives in Gear Oils.
  • Wikipedia. (n.d.). Extreme pressure additive.
  • MDPI. (2015, March 17). Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils.

Sources

Exploratory

C28 tertiary alkyl disulfide physical properties data

An In-depth Technical Guide to the Physical Properties of C28 Tertiary Alkyl Disulfides Executive Summary This technical guide provides a comprehensive analysis of the physical properties of C28 tertiary alkyl disulfides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of C28 Tertiary Alkyl Disulfides

Executive Summary

This technical guide provides a comprehensive analysis of the physical properties of C28 tertiary alkyl disulfides. Recognizing the scarcity of direct experimental data for this specific high-molecular-weight compound, this document adopts a data-driven extrapolation approach. By examining the established physical properties of commercially available, homologous di-tertiary alkyl disulfides—specifically the C16, C18, and C24 variants—we can identify clear trends. These trends, grounded in fundamental chemical principles, allow for the formulation of reliable estimations for the key physical parameters of C28 tertiary alkyl disulfides. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical characteristics of these complex molecules, particularly in fields such as advanced lubrication and materials science.

Introduction to Tertiary Alkyl Disulfides

Tertiary alkyl disulfides are a class of organosulfur compounds characterized by a disulfide bond (—S—S—) flanked by two tertiary alkyl groups. The general structure is R—S—S—R', where R and R' are tertiary alkyl substituents. The defining feature of a tertiary alkyl group is a central carbon atom bonded to three other carbon atoms, which imparts significant steric hindrance around the disulfide linkage. This unique structural feature is paramount in determining the compound's physical properties and reactivity.

The disulfide bond itself is a stable covalent linkage with a bond dissociation energy of approximately 60 kcal/mol (251 kJ mol⁻¹) and a typical S-S bond length of about 2.05 Å.[1] The C-S-S-C dihedral angle is generally close to 90°.[1][2]

These compounds, particularly those with long alkyl chains, are of significant industrial interest, primarily as extreme pressure (EP) additives in lubricants and metalworking fluids.[3][4][5] The bulky tertiary groups enhance solubility in nonpolar base oils, while the disulfide bond provides the active sulfur component that forms a protective film on metal surfaces under high-pressure conditions.[4] This guide focuses on a C28 tertiary alkyl disulfide, which represents a high-molecular-weight example from this class, likely exhibiting properties optimized for high-temperature and extreme-pressure applications. A probable symmetric structure for a C28 variant is di-tert-tetradecyl disulfide.

Physicochemical Properties of Homologous Tertiary Alkyl Disulfides

G C16 C16H34S2 MW: 290.57  g/mol C18 C18H38S2 MW: 318.63  g/mol C16->C18 Increasing Alkyl Chain C24 C24H50S2 MW: 402.78  g/mol C18->C24 Increasing Alkyl Chain C28 C28H58S2 MW: ~459  g/mol  (Estimated) C24->C28 Extrapolation

Table 1: Comparative Physical Properties of Di-tert-Alkyl Disulfides
PropertyDi-tert-octyl Disulfide (C16)Di-tert-nonyl Disulfide (C18)Di-tert-dodecyl Disulfide (C24)
CAS Number 29956-99-8[6]90062-36-5[7]27458-90-8[8]
Molecular Formula C₁₆H₃₄S₂[6]C₁₈H₃₈S₂[7]C₂₄H₅₀S₂[8]
Molecular Weight 290.57 g/mol [6]318.63 g/mol [7]402.78 g/mol [8]
Physical State Liquid[6][9]Light yellow to yellow liquid[7]Colorless to yellow liquid[3][8]
Density (@ 20°C) ~0.92 g/cm³[6]~1.02 g/cm³[7]~0.91 g/cm³[8]
Refractive Index (@ 20°C) ~1.50[6]Not Available~1.49[8][10]
Boiling Point ~336.6°C @ 760 mmHg[11]Not Available113°C @ 16 mmHg (~321°C @ 760 mmHg)[10][12]
Flash Point 69 °C[9]Not Available118 °C[10]
Water Solubility Very Low< 0.1 mg/L[7]Insoluble[3]
Solubility in Hydrocarbons SolubleCompletely miscible in petroleum ether, diesel, mineral oils.[7]Soluble[4]

Estimated Physical Properties for C28 Tertiary Alkyl Disulfide

Based on the trends observed in the homologous series, we can extrapolate the likely physical properties of a symmetric C28 tertiary alkyl disulfide, such as di-tert-tetradecyl disulfide (C₂₈H₅₈S₂).

  • Molecular Weight: Approximately 459.0 g/mol .

  • Physical State: At room temperature, it is expected to be a viscous liquid, potentially a waxy solid, due to the increased van der Waals forces from the long alkyl chains.

  • Color: Likely a colorless to pale yellow liquid or solid.

  • Density: The density is anticipated to be in the range of 0.90-0.95 g/cm³. While di-tert-nonyl disulfide shows a higher density, the general trend for long-chain hydrocarbons is a density slightly less than water.

  • Boiling Point: The boiling point will be significantly higher than the C24 analogue, likely exceeding 350°C at atmospheric pressure, with significant decomposition expected at these temperatures. Vacuum distillation would be required for purification.

  • Melting Point: If it is solid at room temperature, the melting point is expected to be low, consistent with the branched structure which disrupts efficient crystal packing.

  • Viscosity: A significant increase in viscosity is expected compared to the shorter-chain homologues, a critical property for lubricant applications.

  • Solubility: It will be virtually insoluble in water.[13] Its solubility in nonpolar organic solvents and hydrocarbon base oils will be excellent, a direct consequence of its large, lipophilic alkyl groups.[4][7]

Experimental Methodologies for Property Determination

The accurate determination of these physical properties relies on standardized laboratory protocols. As a self-validating system, each protocol includes steps for calibration and verification to ensure data trustworthiness.

Boiling Point Determination (Distillation Method)

The causality behind choosing this method is its directness in measuring the temperature at which vapor pressure equals atmospheric pressure. For high-boiling, potentially sensitive compounds like a C28 disulfide, vacuum distillation is employed to prevent thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. For vacuum distillation, connect a vacuum pump via a trap and a manometer.

  • Sample Preparation: Place a known volume of the disulfide sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Observe the temperature as the liquid begins to boil and a ring of condensate rises. The boiling point is recorded when the temperature stabilizes at the thermometer bulb, with vapor and liquid in equilibrium.

  • Pressure Correction: If under vacuum, the observed boiling point is corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron relation.

G A 1. Assemble Vacuum Distillation Apparatus B 2. Add Sample and Stir Bar to Flask A->B C 3. Apply Vacuum and Begin Gentle Heating B->C D 4. Observe for Stable Reflux and Condensation C->D E 5. Record Stable Temperature (Tb_obs) and Pressure (P_obs) D->E F 6. Correct Temperature to Atmospheric Pressure (760 mmHg) E->F G Final Boiling Point (Tb) F->G

Density Measurement (Pycnometer Method)

This gravimetric method is chosen for its high precision and accuracy, which is critical for quality control and formulation calculations in industrial applications.

Protocol:

  • Calibration: Clean and dry a pycnometer (a flask with a precise volume). Weigh the empty pycnometer (m₁).

  • Reference: Fill the pycnometer with deionized water at a known, constant temperature (e.g., 20.0°C) and weigh it (m₂). The volume (V) is calculated as (m₂ - m₁) / ρ_water.

  • Measurement: Empty, dry, and re-weigh the pycnometer. Fill it with the disulfide sample at the same constant temperature and weigh it (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated as (m₃ - m₁) / V.

Solubility Determination (Equilibrium Shake-Flask Method)

This method is the gold standard for determining the solubility of sparingly soluble compounds, providing a direct measure of the saturation concentration.

Protocol:

  • Preparation: Add an excess amount of the C28 disulfide to a known volume of the solvent (e.g., water, hexane) in a sealed flask.

  • Equilibration: Agitate the flask in a constant-temperature water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solute from the saturated solution.

  • Analysis: Carefully extract an aliquot of the clear, saturated solution.

  • Quantification: Determine the concentration of the disulfide in the aliquot using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector.[14] A calibration curve with standards of known concentrations is used for accurate quantification.

Conclusion

While direct experimental data for C28 tertiary alkyl disulfide remains elusive, a robust profile of its physical properties can be confidently estimated through the analysis of homologous compounds. This in-depth guide establishes that a C28 tertiary alkyl disulfide, such as di-tert-tetradecyl disulfide, is expected to be a high-molecular-weight, viscous liquid or waxy solid with a high boiling point, low water solubility, and excellent miscibility with hydrocarbon-based oils. Its density is predicted to be slightly less than that of water. The provided methodologies for determining these properties offer a clear and reliable framework for any future empirical studies, ensuring scientific integrity and trustworthiness in the data generated. These estimated properties are crucial for professionals in drug development, materials science, and particularly in the formulation of next-generation lubricants where such molecules are key to performance under extreme conditions.

References

  • PureSynth. (n.d.). Di-Tert-Octyl Disulfide 75.0%(GC). Retrieved February 25, 2026, from [Link]

  • European Chemicals Agency (ECHA). (2023, October 1). Polysulfides, di-tert-dodecyl - Substance Information. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Disulfide. Retrieved February 25, 2026, from [Link]

  • Chemistry Learner. (2025, September 26). Disulfide: Formula, Properties, Formation, and Reactions. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2017, July 11). Why in case of nickel disulfide the solubility is decrease on increasing alkyl chain. Retrieved February 25, 2026, from [Link]

Sources

Foundational

Di-tert-tetradecyl disulphide synonyms and IUPAC name

An In-Depth Technical Guide to Long-Chain Tertiary Alkyl Disulfides: A Case Study on "Di-tert-tetradecyl disulphide" Introduction: Deconstructing a Non-Standard Name In the realm of chemical research and development, pre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Long-Chain Tertiary Alkyl Disulfides: A Case Study on "Di-tert-tetradecyl disulphide"

Introduction: Deconstructing a Non-Standard Name

In the realm of chemical research and development, precise nomenclature is paramount for reproducibility and clear communication. The term "Di-tert-tetradecyl disulphide" represents a challenge in this regard as it is not a standard, unambiguous chemical name according to IUPAC (International Union of Pure and Applied Chemistry) guidelines. The prefix "tert-" or "t-" is conventionally used for the 4-carbon tert-butyl group. Its application to a 14-carbon (tetradecyl) chain is non-standard and could refer to numerous isomers.

A plausible interpretation for a "tert-tetradecyl" group is a tetradecyl chain where the sulfur atom is attached to a tertiary carbon. The simplest and most sterically accessible of these would be the 2-methyl-2-tridecanyl group. Therefore, a likely candidate for the intended molecule is bis(2-methyl-2-tridecanyl) disulfide .

Due to the scarcity of specific data on this exact molecule, this guide will focus on the broader class of long-chain tertiary alkyl disulfides . We will use the hypothetical "Di-tert-tetradecyl disulphide" as a case study to explore the critical aspects of nomenclature, synthesis, characterization, and potential applications relevant to researchers, scientists, and drug development professionals.

PART 1: Nomenclature and Structure

IUPAC Naming Conventions

The systematic naming of disulfides under IUPAC rules involves identifying the alkyl groups attached to the sulfur atoms and listing them alphabetically as prefixes to "disulfide". For symmetrical disulfides, the prefix "di-" is used, or "bis-" for more complex groups.

For our case study, "Di-tert-tetradecyl disulphide":

  • Identify the carbon chain: Tetradecyl indicates a 14-carbon chain.

  • Identify the point of attachment: "tert-" implies the sulfur is bonded to a tertiary carbon. A plausible structure is one where a methyl group is on the second carbon of a tridecane chain, creating a tertiary center at C2.

  • Name the substituent: This creates a "2-methyl-2-tridecanyl" group.

  • Assemble the final name: Since there are two identical groups, the name becomes bis(2-methyl-2-tridecanyl) disulfide .

Visualizing the Structure

The general structure of a symmetrical tertiary alkyl disulfide is characterized by a disulfide bond (S-S) where each sulfur atom is connected to a tertiary carbon atom.

Caption: General structure of a symmetrical tertiary alkyl disulfide.

Caption: Structure of bis(2-methyl-2-tridecanyl) disulfide.

PART 2: Synthesis and Characterization

General Synthesis of Tertiary Alkyl Disulfides

The most common and reliable method for synthesizing symmetrical disulfides is the oxidation of the corresponding thiols. For long-chain tertiary alkyl disulfides, the precursor would be a long-chain tertiary alkyl thiol.

Workflow for Synthesis:

G cluster_0 Step 1: Thiol Synthesis (Grignard Reaction) cluster_1 Step 2: Disulfide Formation (Oxidation) a Tertiary Alkyl Halide c Grignard Reagent a->c + Mg b Magnesium b->c e Thiolate Intermediate c->e + S8 d Sulfur (S8) d->e g Tertiary Alkyl Thiol e->g + H+ f Acidic Workup f->g h Tertiary Alkyl Thiol g->h Purified Product k Tertiary Alkyl Disulfide h->k + Oxidant i Oxidizing Agent (e.g., I2, H2O2) i->k j Solvent (e.g., Ethanol) j->k

Caption: General workflow for the synthesis of tertiary alkyl disulfides.

Experimental Protocol: Oxidation of a Tertiary Thiol

This protocol is a representative example for the oxidation of a tertiary thiol to a disulfide.

  • Dissolution: Dissolve the tertiary alkyl thiol (1 equivalent) in a suitable solvent such as ethanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidant Addition: Slowly add a solution of the oxidizing agent, such as iodine (0.5 equivalents) or hydrogen peroxide (1.1 equivalents), to the stirred thiol solution at room temperature. The choice of oxidant is critical; iodine is mild and effective, while hydrogen peroxide is a greener alternative but may require careful temperature control to prevent over-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting thiol is consumed.

  • Workup: Quench the reaction by adding a reducing agent if necessary (e.g., sodium thiosulfate solution to remove excess iodine). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure disulfide.

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of a reaction monitoring step. This allows the researcher to track the disappearance of the starting material and the appearance of the product, ensuring the reaction has gone to completion and preventing the isolation of a mixture.

Characterization Techniques

The identity and purity of the synthesized disulfide must be confirmed through various analytical techniques.

Technique Expected Observations for a Long-Chain Tertiary Alkyl Disulfide
¹H NMR Absence of a thiol proton (S-H) signal (typically 1-2 ppm). The signals corresponding to the alkyl chain will be present, with characteristic shifts for protons near the tertiary carbon.
¹³C NMR A signal for the tertiary carbon atom bonded to the sulfur will be present, typically in the range of 50-70 ppm.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the calculated mass of the disulfide should be observed. A characteristic fragmentation pattern may also be present.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Sulfur should match the calculated values for the molecular formula.

PART 3: Potential Applications and Research Context

While specific applications for "Di-tert-tetradecyl disulphide" are not documented, long-chain alkyl disulfides, in general, are of interest in several fields due to their unique properties:

  • Lubricant Additives: Long alkyl chains provide solubility in hydrocarbon base oils, while the disulfide group can form a protective film on metal surfaces, acting as an anti-wear and extreme pressure additive.

  • Drug Delivery: The disulfide bond is cleavable under the reducing conditions found inside cells. This property can be exploited to create drug delivery systems where a therapeutic agent is released from a carrier molecule upon entering the cellular environment.

  • Polymer Chemistry: Disulfides can act as chain transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, allowing for the synthesis of polymers with controlled molecular weights and architectures. The long alkyl chains can impart specific solubility or thermal properties to the resulting polymers.

Conclusion

The inquiry into "Di-tert-tetradecyl disulphide" highlights the critical importance of precise chemical nomenclature in scientific research. While this specific name is non-standard, it provides a valuable entry point into the chemistry of long-chain tertiary alkyl disulfides. By understanding their systematic naming, synthesis, and characterization, researchers can confidently work with this class of molecules and explore their potential applications in diverse fields, from materials science to pharmacology. The methodologies and principles outlined in this guide provide a robust framework for professionals in drug development and other scientific disciplines to approach novel or ambiguously named compounds.

References

  • International Union of Pure and Applied Chemistry. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry, 2013. URL: [Link]

  • "Disulfides as lubricant additives." Various patents and articles on lubricant chemistry. General information can be found on the websites of lubricant additive manufacturers.
  • Saito, G., Swanson, J. A., & Lee, K. D. (2003). "Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role of carrier moiety on drug course in vivo." Journal of Pharmaceutical Sciences, 92(10), 2003-2013. URL: [Link]

Exploratory

Technical Guide: Safety, Handling, and Application of Di-tert-tetradecyl disulfide

This guide is structured as an advanced technical whitepaper for research and development professionals. It synthesizes regulatory safety data with application-specific scientific insights, focusing on Di-tert-tetradecyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper for research and development professionals. It synthesizes regulatory safety data with application-specific scientific insights, focusing on Di-tert-tetradecyl disulfide (DTDS) .

CAS Registry Number: 29962-83-2 Chemical Family: Sterically Hindered Dialkyl Disulfides Version: 1.0 (Scientific Advisory)[1]

Chemical Identity & Structural Implications

Unlike generic linear disulfides, Di-tert-tetradecyl disulfide (DTDS) is characterized by significant steric bulk around the sulfur-sulfur bond.[1] This structural nuance dictates its safety profile, reactivity, and utility in drug development.

PropertySpecificationScientific Implication
IUPAC Name 10,11-Dithiaicosane, 10,11-di-tert-butyl- (derivative naming)Defines the branching at the

-carbon.[1]
Molecular Formula

High lipophilicity (LogP > 10 estimated).[1]
Molecular Weight ~458.9 g/mol Low volatility; minimal inhalation risk compared to lower thiols.
Physical State Viscous Liquid / Low-melting SolidHandling requires heating for precise volumetric dosing.[1]
Odor Mild / FaintWarning: Lack of strong "rotten egg" smell reduces olfactory warning of leaks.
The "Tert" Effect

The tertiary carbon attachment (


-alkyl) provides a "steric shield" around the disulfide bridge.[1]
  • Safety Consequence: Reduced reactivity with atmospheric oxygen compared to primary thiols/disulfides.

  • Research Consequence: In drug delivery, this bond resists rapid cleavage by cytosolic glutathione (GSH), making it a candidate for "slow-release" prodrug linkers or stable liposomal components.

Hazard Identification & Risk Profile

Based on GHS Standards and homolog extrapolation (Di-tert-dodecyl disulfide).

Core Hazards

While DTDS is less acutely toxic than lower molecular weight disulfides, it presents specific chronic risks due to its persistence.[1]

  • Skin Sensitization (Category 1B):

    • Mechanism: Lipophilic disulfides can penetrate the stratum corneum. Metabolic activation in the epidermis may generate reactive thiol intermediates that haptenize proteins.

    • Signal Word:WARNING (May cause an allergic skin reaction).

  • Aquatic Toxicity (Chronic Category 4):

    • Due to extreme hydrophobicity, DTDS adsorbs to organic matter in sediment, posing long-term risks to benthic organisms. It does not bioaccumulate rapidly but persists.

Emergency Overview Table
Hazard ClassRating (0-4)Justification
Health 2Moderate skin irritant; potential sensitizer.[1]
Flammability 1High flash point (>110°C); requires pre-heating to ignite.
Reactivity 1Stable, but reacts with strong oxidizers and reducing agents.[2]

Handling & Experimental Protocols

Standard SDSs list "what" to do; this section explains "how" and "why" for the scientist.

A. Synthesis & Purification Workflow

When synthesizing or purifying DTDS (e.g., from thiol oxidation), trace thiols can cause extreme malodors.[1]

Protocol: The "Bleach Trap" System

  • Venting: All reaction vessel off-gassing must pass through a scrubber.

  • Scrubber Composition: 10% Sodium Hypochlorite (Bleach) + 1M NaOH.

    • Chemistry:

      
      
      
    • Why: This oxidizes volatile thiols into non-volatile, odorless sulfonates immediately.

  • Glassware Cleaning: Do not wash directly in the sink. Rinse all glassware with the bleach solution inside the fume hood before standard washing.

B. Storage & Stability[1][2][3][4]
  • Atmosphere: Store under Argon or Nitrogen. While sterically hindered, the disulfide bond can undergo slow disproportionation (disulfide exchange) if exposed to UV light or radical initiators.

  • Container: Amber glass or fluorinated HDPE. Avoid natural rubber seals (swelling risk due to lipophilicity).

Scientific Application: Steric Control in Drug Design

In drug development, DTDS serves as a model for tunable reduction kinetics .[1] The rate at which a disulfide linker cleaves in the intracellular environment determines the efficacy of Antibody-Drug Conjugates (ADCs).

Comparative Kinetics: Linear vs. Hindered

The following diagram illustrates the kinetic barrier introduced by the tert-tetradecyl group compared to a standard linear disulfide.

DisulfideKinetics Figure 1: Steric Control of Disulfide Exchange Kinetics in Reductive Environments Substrate_Linear Linear Disulfide (Unshielded) Transition_Linear Rapid Nucleophilic Attack (Low Activation Energy) Substrate_Linear->Transition_Linear Fast k1 Substrate_Hindered Di-tert-tetradecyl Disulfide (Sterically Shielded) Transition_Hindered Steric Repulsion (High Activation Energy) Substrate_Hindered->Transition_Hindered Slow k2 (<< k1) GSH Glutathione (GSH) (Reducing Agent) GSH->Transition_Linear GSH->Transition_Hindered Product Cleaved Thiols (Drug Release) Transition_Linear->Product Rapid Release Transition_Hindered->Product Sustained Release

Figure 1: The bulky tert-alkyl groups of DTDS physically block the approach of the Glutathione nucleophile, significantly increasing the half-life of the bond in physiological conditions compared to linear analogs.[1]

Emergency Response Protocols

Self-validating safety loops for the laboratory.

Fire Fighting
  • Media: Dry chemical,

    
    , or alcohol-resistant foam. Do NOT use water jet. 
    
    • Reasoning: DTDS is lighter than water (Specific Gravity < 1.0) and insoluble. A water jet will float the burning chemical and spread the fire.

  • Combustion Products: Carbon oxides (

    
    ) and Sulfur oxides (
    
    
    
    ). Use SCBA.
Accidental Release (Spill)
  • Isolate: Evacuate non-essential personnel.

  • Neutralize (Odor Control): Cover spill with weak oxidant slurry (dilute bleach/bicarbonate) if odor is detected.

  • Absorb: Use inert clay (Vermiculite) or hydrophobic pads.

    • Contraindication: Do not use sawdust (combustible wick effect).

  • Disposal: Incineration in a facility equipped with a scrubber for

    
     emissions.
    

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Hindered Disulfides and Drug Conjugates. PubChem. Retrieved from [Link]

  • Sharpless, K. B., et al. (1999). Aminohydroxylation of olefins with tert-alkyl sulfonamides. U.S. Patent 6,008,376. (Cites use of di-tert-tetradecyl disulfide as precursor).[3] Retrieved from

  • Arkema. (2023). TPS® 32 and TPS® 44 Extreme Pressure Additives (Di-tert-dodecyl polysulfides) Safety Data Sheet.
  • Gori, A., et al. (2017).[4] Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Di-tert-tetradecyl Disulfide as a Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of sterically hindered aliphatic disulfides, with a focus on di-tert-tetradecyl disulfide, as effective radical scavengers. While specific literature on di-tert-tetradecyl disulfide is limited, this guide extrapolates from the well-established principles of disulfide and polysulfide chemistry to provide a robust framework for its use. We will delve into the mechanistic underpinnings of its antioxidant activity, present detailed protocols for evaluating its efficacy, and explore its potential applications in the realms of drug development and materials science. The information herein is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this class of compounds in their work.

Introduction: The Emerging Role of Disulfides in Radical Scavenging

Historically, the role of thiols as primary antioxidants has been extensively studied.[1][2] However, their oxidized counterparts, disulfides, are increasingly recognized for their own unique contributions to mitigating oxidative stress.[3][4] The disulfide bond, once considered merely a structural element in peptides and proteins, is now understood to possess redox-active properties that allow it to directly engage with and neutralize harmful free radicals.[3][5]

The long alkyl chains of di-tert-tetradecyl disulfide render it highly lipophilic, suggesting its potential utility in non-polar environments such as cellular membranes and lipid-based formulations. The bulky tert-tetradecyl groups provide significant steric hindrance around the disulfide bond, which can influence its reactivity and the stability of the resulting sulfur-centered radicals.

Mechanistic Insights into Radical Scavenging by Disulfides

The primary mechanism by which disulfides are thought to scavenge radicals is through homolytic substitution , where a radical species attacks one of the sulfur atoms in the disulfide bond.[6] This results in the cleavage of the S-S bond and the formation of a more stable sulfur-centered radical.

For instance, when reacting with a peroxyl radical (ROO•), a key mediator of lipid peroxidation, the reaction would proceed as follows:

ROO• + R'-S-S-R' → ROO-S-R' + R'-S•

The resulting thiyl radical (R'-S•) is relatively stable and can participate in termination reactions, thereby breaking the chain of oxidative damage. The effectiveness of this process is influenced by the stability of the thiyl radical formed.

Visualizing the Mechanism

G cluster_reactants Reactants cluster_products Products Peroxyl_Radical Peroxyl Radical (ROO•) Adduct Sulfenyl Peroxide Adduct (ROO-S-R) Peroxyl_Radical->Adduct Homolytic Substitution Disulfide Di-tert-tetradecyl Disulfide (R-S-S-R) Disulfide->Adduct Thiyl_Radical Thiyl Radical (R-S•) Disulfide->Thiyl_Radical S-S Bond Cleavage

Caption: Proposed mechanism of peroxyl radical scavenging by a disulfide.

Physicochemical Properties and Handling of Di-tert-tetradecyl Disulfide

PropertyExpected Value/Characteristic
Molecular Formula C28H58S2
Molecular Weight 458.9 g/mol
Appearance Likely a waxy solid or viscous liquid at room temperature.
Solubility Insoluble in water; Soluble in non-polar organic solvents (e.g., hexanes, chloroform, diethyl ether).
Stability Generally stable under normal laboratory conditions. Store in a cool, dry place away from strong oxidizing agents.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

  • Avoid contact with skin and eyes.

Protocols for Evaluating Radical Scavenging Activity

The lipophilic nature of di-tert-tetradecyl disulfide necessitates the use of antioxidant assays conducted in organic solvent systems.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Materials:

  • Di-tert-tetradecyl disulfide

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Preparation of Test Compound Solutions: Prepare a stock solution of di-tert-tetradecyl disulfide in a suitable organic solvent (e.g., chloroform or hexane) at a concentration of 10 mg/mL. From this stock, prepare a series of dilutions in methanol to achieve final concentrations ranging from 1 to 1000 µg/mL.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.

Materials:

  • Di-tert-tetradecyl disulfide

  • Linoleic acid emulsion

  • Phosphate buffer (pH 7.4)

  • Ferrous sulfate (FeSO4)

  • Ascorbic acid

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Induction of Lipid Peroxidation:

    • Prepare a reaction mixture containing linoleic acid emulsion in phosphate buffer.

    • Add the test compound (di-tert-tetradecyl disulfide) at various concentrations.

    • Initiate lipid peroxidation by adding FeSO4 and ascorbic acid.

    • Incubate the mixture at 37°C for 1 hour.

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding TCA and BHT.

    • Add TBA solution and heat the mixture in a boiling water bath for 15 minutes.

  • Measurement:

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).

Potential Applications in Drug Development and Materials Science

The radical scavenging properties of di-tert-tetradecyl disulfide suggest several potential applications:

  • Stabilization of Formulations: Its lipophilic nature makes it a candidate for use as an antioxidant to protect sensitive active pharmaceutical ingredients (APIs) from oxidative degradation in lipid-based drug delivery systems, such as creams, ointments, and lipid nanoparticles.

  • Protection of Biological Membranes: Due to its expected partitioning into lipid bilayers, it could potentially protect cell membranes from damage caused by lipid peroxidation, a key factor in the pathology of many diseases.

  • Self-Healing Polymers: Disulfide exchange reactions are utilized in the development of self-healing materials.[8] While this is a separate mechanism from radical scavenging, the presence of the disulfide bond opens up this avenue of application.

  • Redox-Responsive Drug Delivery: The disulfide bond can be cleaved under the reducing conditions found inside cells. This property is exploited in drug delivery systems to trigger the release of a drug at its target site.[8][9]

Conclusion

Di-tert-tetradecyl disulfide represents a class of sterically hindered, lipophilic molecules with significant potential as radical scavengers. While direct experimental data on this specific compound is sparse, the established chemistry of disulfides provides a strong basis for its investigation and application. The protocols and insights provided in this guide offer a starting point for researchers to explore the antioxidant capabilities of di-tert-tetradecyl disulfide and similar molecules, paving the way for their potential use in pharmaceuticals, nutraceuticals, and advanced materials.

References

  • Noguchi, N., Saito, Y., & Niki, E. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. Antioxidants & Redox Signaling, 39(10-12), 728–743. [Link]

  • (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. ResearchGate. [Link]

  • Cumming, R. C., & Cooley, J. W. (2018). From structure to redox: the diverse functional roles of disulfides and implications in disease. Biochemical Society Transactions, 46(4), 839-852. [Link]

  • He, L., He, T., Farrar, S., Ji, L., Liu, T., & Ma, X. (2020). Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. Proceedings of the National Academy of Sciences, 117(31), 18274-18280. [Link]

  • Craik, D. J. (2013). Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. Current Pharmaceutical Design, 19(31), 5531-5541. [Link]

  • Li, S., & Xian, M. (2017). Recent development of polysulfides: Chemistry and biological applications. Bioorganic & Medicinal Chemistry Letters, 27(15), 3231-3237. [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2024). Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values. Molecules, 29(17), 4048. [Link]

  • Mu, Y., & Liu, J. (2001). A novel dicyclodextrinyl ditelluride compound with antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 11(21), 2825-2827. [Link]

  • Noguchi, N., Saito, Y., & Niki, E. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. Antioxidants & Redox Signaling, 39(10-12), 728–743. [Link]

  • Zenina, G. N., et al. (2021). Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry, 14(6), 103181. [Link]

  • Craik, D. J. (2009). Discovery and applications of disulfide-rich cyclic peptides. Journal of Biological Chemistry, 284(13), 8233-8237. [Link]

  • Zenina, G. N., et al. (2021). Antioxidant activity of some organosulfur compounds in vitro. ResearchGate. [Link]

  • Ruggles, E. L., & Hondal, R. J. (2006). Synthesis and Properties of Disulfide-Bond Containing Eight-Membered Rings. Tetrahedron Letters, 47(23), 3985-3988. [Link]

  • Wang, Y., et al. (2023). Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology. Molecules, 28(4), 1998. [Link]

  • Chauvin, R., et al. (2019). The antioxidant activity of polysulfides: It's radical! Chemical Science, 10(20), 5328-5337. [Link]

  • PubChem. (n.d.). Disulfide, di-tert-dodecyl. PubChem. [Link]

  • Pinar, A. A., & Tzinia, A. K. (2020). Disulfide-rich peptides in drug development. ResearchGate. [Link]

  • Pop, A., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

  • Thompson, Z. J., et al. (2021). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. ACS Applied Polymer Materials, 3(12), 6296-6304. [Link]

  • Albericio, F., & Kruger, H. G. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Frontiers in Chemistry, 8, 753. [Link]

  • Matson, J. B., & Li, S. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. NSF Public Access Repository. [Link]

  • Wang, H., et al. (2021). Transformation of thiols to disulfides via an oxidant-free radical pathway on the zeolite ETS-10. Green Chemistry, 23(10), 3749-3755. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of C14 disulfides in polar solvents

Welcome to the technical support center for handling C14 disulfides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of these lon...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling C14 disulfides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of these long-chain, nonpolar compounds. Here, we will address common issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in the fundamental principles of physical chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the inherent properties of C14 disulfides that affect their solubility.

Q1: Why is my C14 disulfide (ditetradecyl disulfide) insoluble in polar solvents like ethanol or water?

A1: The solubility of a compound is governed by the principle of "like dissolves like".[1][2] A C14 disulfide molecule has two long, 14-carbon alkyl chains, which are highly nonpolar (lipophilic or "fat-loving"). These chains dominate the molecule's character, making it structurally similar to an oil or wax. Polar solvents, like water and ethanol, have strong intermolecular forces, such as hydrogen bonding.[2] To dissolve the C14 disulfide, the solvent molecules would need to break these strong bonds to accommodate the nonpolar solute, which is an energetically unfavorable process.[2][3] The weak dispersion forces that would form between the polar solvent and the nonpolar C14 chains do not release enough energy to compensate for the disruption of the solvent's strong hydrogen-bonding network.[2][3]

Q2: What is the role of the disulfide bond in the molecule's overall polarity?

A2: The disulfide bond (-S-S-) itself is a covalent linkage between two sulfur atoms. While sulfur is more electronegative than carbon, the disulfide bond is not highly polar and does not significantly contribute to the molecule's overall polarity, especially when attached to long alkyl chains. The bond does, however, influence the molecule's chemical reactivity, as it is susceptible to reduction and oxidation.[4][5] The stability and reactivity of the disulfide bond can be influenced by factors like pH and the surrounding redox environment.[5][6][7][8]

Q3: Are there any general predictions for the solubility of C14 disulfides in common lab solvents?
Solvent TypeExamplesExpected Solubility of C14 DisulfideRationale
Nonpolar Hexane, Toluene, Chloroform, Dichloromethane (DCM)HighThe intermolecular forces (dispersion forces) are similar between the solvent and the solute, making dissolution energetically favorable.[2]
Moderately Polar Tetrahydrofuran (THF), Ethyl AcetateModerate to GoodThese solvents have both polar and nonpolar characteristics, allowing them to interact more favorably with the nonpolar alkyl chains than highly polar solvents.
Polar Aprotic Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)Low to ModerateWhile they have dipoles, their inability to donate hydrogen bonds makes them slightly better solvents for nonpolar compounds than protic solvents, but solubility is still limited.
Polar Protic Water, Methanol, EthanolVery Low / InsolubleStrong hydrogen bonding networks in these solvents resist disruption by the large, nonpolar solute.[2][3]

This table provides general guidance. Empirical testing is always necessary to determine precise solubility for your specific experimental conditions.

Section 2: Troubleshooting Guide for Experimental Workflows

This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.

Q4: I need to use a polar solvent for my reaction. How can I dissolve my C14 disulfide?

A4: This is a common challenge when a downstream application, such as a biological assay or a specific chemical reaction, requires a polar medium. When a single polar solvent is not effective, the most robust strategy is to create a mixed-solvent system, also known as using a co-solvent.[1][11]

The Co-Solvent Strategy

A co-solvent is a water-miscible organic solvent that, when added to a primary polar solvent (like water or ethanol), reduces the overall polarity of the system.[1][] This makes the solvent environment more hospitable to the nonpolar C14 disulfide.

Common Co-solvents:

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)[]

  • Dimethylformamide (DMF)[]

  • Dioxane

Step-by-Step Protocol: Preparing a Solution with a Co-Solvent
  • Initial Dissolution: First, dissolve the C14 disulfide in a minimal amount of a good nonpolar or moderately polar solvent in which it is highly soluble (e.g., THF, Chloroform, or Dichloromethane). This creates a concentrated stock solution.

  • Titration: While vigorously stirring or vortexing the primary polar solvent system (e.g., your reaction buffer or ethanol), slowly add the concentrated disulfide stock solution dropwise.

  • Observe for Precipitation: Monitor the solution closely. If you observe any cloudiness or precipitation, it indicates that you have exceeded the solubility limit in the mixed-solvent system.

  • Optimization: The goal is to find the highest ratio of the polar solvent to the co-solvent that keeps your C14 disulfide in solution at the desired final concentration. Record this ratio for future experiments.[1]

Below is a decision-making workflow for this process.

Caption: Workflow for using a co-solvent.

Q5: My compound precipitates when I add my aqueous buffer. What can I do?

A5: This is a classic sign of a compound "crashing out" of solution due to a dramatic polarity shift. Besides the co-solvent method described above, you can consider using surfactants.

The Surfactant Strategy

Surfactants are amphiphilic molecules, meaning they have a nonpolar (hydrophobic) tail and a polar (hydrophilic) head.[1] In an aqueous solution above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures called micelles. The nonpolar tails form a core, creating a microenvironment that can encapsulate the nonpolar C14 disulfide, while the polar heads face the water, rendering the entire complex soluble.[1][13]

Commonly Used Laboratory Surfactants:

  • Sodium dodecyl sulfate (SDS)

  • Polysorbates (e.g., Tween® 20, Tween® 80)

  • Triton™ X-100

Step-by-Step Protocol: Solubilization with Surfactants
  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its critical micelle concentration (CMC).

  • Prepare Disulfide Stock: As with the co-solvent method, dissolve the C14 disulfide in a minimal amount of a volatile organic solvent like acetone or THF.

  • Combine and Evaporate: Add the disulfide stock solution to the surfactant solution.

  • Form Micelles: Gently mix the solution. You can then remove the volatile organic solvent via evaporation under a gentle stream of nitrogen or by using a rotary evaporator. This leaves the C14 disulfide entrapped within the micelles in the aqueous buffer.

  • Gentle Agitation: Gentle heating or sonication can sometimes aid in the formation of a clear solution.

Q6: I've tried co-solvents, but my C14 disulfide still won't dissolve completely. What other physical methods can I try?

A6: If chemical methods are insufficient, physical methods can provide the extra energy needed to overcome the solubility barrier.

1. Sonication

Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid.[1] The rapid formation and collapse of these bubbles generate intense localized energy, which can break up aggregates of the solute and enhance the rate of dissolution.[1]

Protocol:

  • Prepare the mixture of your C14 disulfide and the chosen solvent system.

  • Place the vessel in an ultrasonic bath.

  • Sonicate in short bursts (e.g., 1-2 minutes) and check for dissolution.

  • Be mindful of potential heating of your sample during sonication and use a water bath to cool it if necessary.

2. Heating

Increasing the temperature increases the kinetic energy of both the solvent and solute molecules. This increased energy helps to overcome the intermolecular forces, which can lead to higher solubility.[11]

Protocol:

  • Gently warm the solvent while stirring.

  • Gradually add the C14 disulfide to the warm solvent.

  • Crucial Step: After dissolution, you must check if the compound remains in solution upon cooling to the ambient temperature of your experiment. Many compounds that dissolve at high temperatures will precipitate upon cooling.[1] If this occurs, heating is not a viable solution unless your experiment can be performed at an elevated temperature.

This troubleshooting flowchart can guide your choices.

Troubleshooting_Solubility start Problem: C14 Disulfide Precipitates or is Insoluble check_solvent Is the solvent system appropriate? (See FAQ Table) start->check_solvent use_nonpolar Use a nonpolar solvent (Hexane, Toluene, DCM) check_solvent->use_nonpolar No, can change need_polar Polar solvent is required for the experiment check_solvent->need_polar Yes, must be polar try_cosolvent Try Co-Solvent Method (e.g., THF/Water, DMSO/Buffer) need_polar->try_cosolvent cosolvent_ok Is it fully dissolved? try_cosolvent->cosolvent_ok success Proceed with Experiment cosolvent_ok->success Yes try_physical Try Physical Methods (Sonication, Gentle Heating) cosolvent_ok->try_physical No / Partially physical_ok Is it fully dissolved and stable upon cooling? try_physical->physical_ok physical_ok->success Yes try_surfactant Try Surfactant Method (SDS, Tween, Triton) physical_ok->try_surfactant No surfactant_ok Is it fully dissolved? try_surfactant->surfactant_ok surfactant_ok->success Yes re_evaluate Re-evaluate experimental design. Consider alternative nonpolar analogs or formulation strategies. surfactant_ok->re_evaluate No

Caption: Decision tree for troubleshooting solubility.

References
  • Berdiyor, T., et al. (2022). Exceptional Organic Solvents Uptake by Disulfide–linked Polymeric Networks. The Royal Society of Chemistry. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of Diethyl disulfide (CAS 110-81-6). Cheméo. Available at: [Link]

  • FooDB (2010). Showing Compound Diethyl disulfide (FDB000727). FooDB. Available at: [Link]

  • Hilaris Publisher (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • Kellermeier, M., et al. (2022). A new strategy to dissolve long-chain surfactants in water at low temperatures. Green Chemistry (RSC Publishing). Available at: [Link]

  • Molecular Pharmaceutics (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Diethyl disulfide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Disulfide, di-tert-dodecyl. PubChem. Available at: [Link]

  • ResearchGate (n.d.). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). A New Strategy to Dissolve Long-Chain Surfactants in Water at Low Temperatures | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Disulfide Bond Formation | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). The solubility of serial disulfide polymer in different solvents. ResearchGate. Available at: [Link]

  • RevisionDojo (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. RevisionDojo. Available at: [Link]

  • ScienceDirect (n.d.). Disulfide Bond. ScienceDirect. Available at: [Link]

  • StackExchange (2015). Why don't polar and non-polar compounds dissolve each other?. Chemistry Stack Exchange. Available at: [Link]

  • Thorpe, C., & Aleshin, A. E. (2011). Quantification of Thiols and Disulfides. PMC. Available at: [Link]

  • University of Waterloo (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. Available at: [Link]

  • Wikipedia (n.d.). Diallyl disulfide. Wikipedia. Available at: [Link]

  • Zhang, Y., et al. (2024). Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: C14 Polysulfide Optimization

Topic: Precision Synthesis & Sulfur Rank Control for Tetradecyl ( ) Polysulfides Case ID: OPT-S-C14-001 Status: Active Guide Core Directive: Defining the Target Objective: You are synthesizing di-tetradecyl polysulfides...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis & Sulfur Rank Control for Tetradecyl (


) Polysulfides
Case ID:  OPT-S-C14-001
Status:  Active Guide

Core Directive: Defining the Target

Objective: You are synthesizing di-tetradecyl polysulfides (


) for use as lipophilic 

donors or antioxidant additives.

The Challenge: The biological or tribological efficacy of these molecules is strictly dependent on the Sulfur Rank (


) .
  • 
     (Disulfide):  High stability, poor 
    
    
    
    release, low antioxidant capacity.
  • 
     (Polysulfide):  Optimal zone. Labile S-S bonds allow for controlled 
    
    
    
    donation or radical scavenging.
  • 
     (High Rank):  Instability, high viscosity, and risk of precipitating elemental sulfur (
    
    
    
    ).

This guide provides the protocols to target the Optimal Zone (


)  and troubleshoot common synthesis failures.

Experimental Protocol: Precision Synthesis

Do not rely on thermal mixing alone. Use Phase Transfer Catalysis (PTC) to lower the activation energy and control the distribution.

Reagents & Stoichiometry Table
ComponentRoleTarget: Trisulfide (

)
Target: Tetrasulfide (

)
1-Tetradecanethiol (

)
Substrate1.0 eq1.0 eq
Elemental Sulfur (

)
Sulfur Donor1.0 eq (as S atom)2.0 eq (as S atom)
NaOH (50% aq) Base Catalyst1.1 eq1.1 eq
Aliquat 336 Phase Transfer Catalyst1.0 mol%1.0 mol%
Toluene Organic Solvent5 mL / g thiol5 mL / g thiol
Step-by-Step Workflow
  • Preparation: Dissolve 1-tetradecanethiol and Aliquat 336 in toluene. Heat to 50°C (Note:

    
     melting point is ~6-7°C; ensure it is fully liquefied).
    
  • Activation: Add NaOH slowly. The solution will turn opaque/white as the sodium thiolate salt forms.

  • Sulfurization: Add elemental sulfur (

    
    ) in a single portion.
    
    • Critical Control: Increase temperature to 75°C .

    • Observation: The color will shift from yellow

      
       orange 
      
      
      
      dark red (indicating polysulfide anion formation).
  • Equilibration: Stir vigorously (800 RPM) for 2 hours.

  • Workup:

    • Cool to room temperature.

    • Wash organic layer

      
       with water to remove salts and catalyst.
      
    • Dry over

      
       and rotary evaporate.
      

Visualization: Synthesis & Logic Pathways

Figure 1: Synthesis Workflow & Critical Control Points

G Start Start: C14-Thiol + Solvent Base Add Base (Thiolate Formation) Start->Base Activation Sulfur Add S8 (Sulfurization) Base->Sulfur Nucleophilic Attack Equil Equilibration (75°C, 2 hrs) Sulfur->Equil Chain Extension Equil->Equil Disproportionation (S-Rank Shuffling) Workup Workup (Wash/Dry) Equil->Workup Quench Product C14 Polysulfide (Target Rank) Workup->Product Isolation

Caption: The synthesis relies on the kinetic equilibration of sulfur chains. The "Equilibration" step is where the Gaussian distribution of chain lengths is determined.

Troubleshooting Guide (FAQ)

Q1: My final product is cloudy and precipitates yellow solids upon standing. What happened?

  • Diagnosis: Retro-gradation (Sulfur Reversion). You have unreacted elemental sulfur (

    
    ) or unstable high-rank polysulfides (
    
    
    
    ) that are decomposing back to stable
    
    
    .
  • The Fix:

    • Immediate: Dissolve the product in hexane and cool to -20°C.

      
       is poorly soluble in cold hexane and will crystallize out. Filter the supernatant.
      
    • Prevention: Reduce the

      
       equivalent in your initial stoichiometry by 10%. It is better to have a slightly lower average rank (
      
      
      
      ) than to have free sulfur contamination.

Q2: The product viscosity is too high (waxy/solid instead of oil).

  • Diagnosis: Chain Length Overshoot. C14 chains are already lipophilic and prone to crystallization (Van der Waals forces). If your sulfur rank is too high (

    
    ), the molecule becomes too rigid and polar, leading to solidification.
    
  • The Fix: You need to "clip" the chains.

    • Protocol: Re-dissolve the product in toluene, add 0.2 eq of fresh 1-tetradecanethiol and a catalytic amount of amine (triethylamine). Heat to 60°C for 1 hour. The thiol will attack the long sulfur chains via thiol-disulfide exchange , reducing the average rank and viscosity.

Q3: HPLC shows a broad "smear" instead of distinct peaks.

  • Diagnosis: Polydispersity. Unlike peptides, polysulfides synthesized chemically exist as a Gaussian distribution. You will not get a single

    
     peak; you will get a curve centered on 
    
    
    
    .
  • The Fix: For drug development requiring high purity:

    • Use Preparative HPLC (C18 column, 100% Methanol

      
       Isopropanol gradient).
      
    • Note: C14 polysulfides are extremely hydrophobic. Standard Acetonitrile gradients may cause precipitation on the column. Use Isopropanol or THF as the strong solvent.

Analytical Validation: Proving the Structure

You must validate the sulfur rank using


-NMR . The chemical shift of the 

-methylene protons (the

directly attached to Sulfur) indicates the rank.
Diagnostic NMR Shifts (in )
StructureChemical Shift (

ppm)
Interpretation
Thiol (

)
2.50 -- 2.55 (q)Unreacted starting material.
Disulfide (

)
2.65 -- 2.70 (t)Stable, low-rank baseline.
Polysulfide (

)
2.85 -- 2.95 (t) Target Zone. The inductive effect of extra sulfur atoms shifts this signal downfield.
Calculation of Average Sulfur Rank ( )

To calculate the average rank from NMR integration:



Note: NMR is better for identifying the presence of 

. For exact "n" value, Elemental Analysis (CHNS) is the gold standard.
Figure 2: NMR Shift Logic

NMR Thiol R-SH (2.5 ppm) Disulfide R-S-S-R (2.7 ppm) Thiol->Disulfide Oxidation Trisulfide R-S-S-S-R (2.9 ppm) Disulfide->Trisulfide Sulfur Insertion Tetrasulfide R-S-S-S-S-R (2.95+ ppm) Trisulfide->Tetrasulfide Chain Extension

Caption: As sulfur chain length increases, the electron-withdrawing nature of the polysulfide chain de-shields the alpha-protons, shifting the signal downfield.

Stability & Storage (Critical)

C14 polysulfides are light-sensitive.

  • UV Degradation: Exposure to light causes homolytic cleavage of the S-S bond, generating thiyl radicals that recombine randomly, altering your optimized rank.

  • Storage Protocol: Store in amber glass vials under Argon at 4°C.

References

  • Synthesis & Mechanism:Lévy, J., et al. "Phase Transfer Catalysis in the Synthesis of Organic Polysulfides." Journal of Sulfur Chemistry.
  • Biological Application: Kashfi, K.[1][2][3][4][5] "Anti-cancer activity of new hydrogen sulfide-releasing hybrids." Antioxidants & Redox Signaling.

  • Analytical Methods:Kamyshny, A. "Determination of polysulfide speciation in aqueous and organic solutions.
  • Tribological Context: Spikes, H. "The history and mechanisms of ZDDP and polysulfide additives." Tribology Letters.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of Di-tert-tetradecyl Disulfide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Di-tert-tetradecyl disulfide,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Di-tert-tetradecyl disulfide, a molecule featuring bulky tertiary alkyl groups and long aliphatic chains linked by a disulfide bridge, presents a unique analytical challenge. Its waxy, non-polar nature requires careful consideration of analytical methodology. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of di-tert-tetradecyl disulfide, offering field-proven insights and detailed experimental protocols.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of organic compound characterization, offering an unparalleled window into the molecular architecture. For a molecule like di-tert-tetradecyl disulfide, both ¹H and ¹³C NMR are indispensable for confirming its identity and assessing its purity. The direct proportionality between the integral of an NMR peak and the number of nuclei it represents allows for quantitative analysis (qNMR), a powerful tool for purity assessment without the need for identical reference standards[1][2][3][4][5].

Predicted ¹H NMR Spectrum of Di-tert-tetradecyl Disulfide

The ¹H NMR spectrum of di-tert-tetradecyl disulfide is anticipated to be relatively simple, dominated by signals from the long tetradecyl chains and the distinct tert-butyl groups.

  • tert-Butyl Protons (C(CH₃)₃): A sharp, intense singlet is expected around δ 1.3-1.5 ppm . The nine equivalent protons of each tert-butyl group, shielded by the electron density of the C-C bonds and experiencing no coupling to neighboring protons, will give rise to a strong, easily identifiable signal. The attachment to a sulfur atom will cause a slight downfield shift compared to a tert-butyl group in a simple alkane.

  • Methylene Protons adjacent to Sulfur (-S-CH₂-): A triplet is predicted in the region of δ 2.5-2.8 ppm . These protons are deshielded by the electronegative sulfur atom, shifting them downfield. They will be split into a triplet by the two protons on the adjacent methylene group.

  • Methylene Protons of the Alkyl Chain (-CH₂-): A broad multiplet, often referred to as a "methylene envelope," is expected between δ 1.2-1.6 ppm . The signals for the majority of the methylene groups in the long tetradecyl chain will overlap, creating a complex and broad signal.

  • Terminal Methyl Protons (-CH₃): A triplet is anticipated around δ 0.8-0.9 ppm . These protons are the most shielded in the alkyl chain and will be split into a triplet by the adjacent methylene group.

Predicted ¹³C NMR Spectrum of Di-tert-tetradecyl Disulfide

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the chemically distinct carbon environments.

  • Quaternary Carbon of tert-Butyl Group (C(CH₃)₃): A signal is expected in the range of δ 45-50 ppm .

  • Methyl Carbons of tert-Butyl Group (C(CH₃)₃): A strong signal is predicted around δ 30-35 ppm .

  • Carbon Adjacent to Sulfur (-S-CH₂-): This carbon will be deshielded by the sulfur atom, with an expected chemical shift of δ 40-45 ppm . Research has shown that the ¹³C chemical shifts, particularly of the β-carbon in a cysteine-containing residue, are sensitive to the oxidation state of the sulfur, which can be a useful diagnostic tool for disulfide bond formation[6][7][8].

  • Carbons of the Alkyl Chain (-CH₂-): A series of signals is expected between δ 22-32 ppm . Due to the long chain, some of these signals may overlap.

  • Terminal Methyl Carbon (-CH₃): The most shielded carbon, appearing at approximately δ 14 ppm .

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the primary tool for structural confirmation, a multi-technique approach provides a more comprehensive characterization.

Analytical TechniqueAdvantages for Di-tert-tetradecyl DisulfideDisadvantages for Di-tert-tetradecyl Disulfide
NMR Spectroscopy - Provides detailed structural information (connectivity).- Non-destructive.- Quantitative for purity assessment (qNMR).[1][2][3][4][5]- Lower sensitivity compared to Mass Spectrometry.- Can be challenging for waxy or poorly soluble samples.
Mass Spectrometry (MS) - High sensitivity, requires minimal sample.- Provides accurate molecular weight.- Fragmentation patterns can offer structural clues.- Does not provide detailed connectivity information.- Fragmentation of the disulfide bond can be complex.[9][10][11][12][13]
Fourier-Transform Infrared (FT-IR) Spectroscopy - Fast and simple to perform.- Provides information about functional groups present.- Provides limited structural detail.- C-S and S-S stretching vibrations are often weak and can be difficult to assign definitively.[14]
Elemental Analysis - Confirms the elemental composition (C, H, S).- Provides no structural information.- Requires a pure sample for accurate results.
In-Depth Look at Alternative Techniques
  • Mass Spectrometry: For di-tert-tetradecyl disulfide, Electron Impact (EI) or Electrospray Ionization (ESI) could be employed. The molecular ion peak [M]⁺ would confirm the molecular weight. Key fragmentation pathways would likely involve cleavage of the S-S bond and the C-S bonds. The long alkyl chains may also undergo characteristic fragmentation, losing successive CnH2n+1 fragments.

  • FT-IR Spectroscopy: The FT-IR spectrum will be dominated by the absorptions of the long alkyl chains.

    • C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.

    • C-H bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

    • C-S stretching: A weak absorption is expected in the 600-800 cm⁻¹ range. The weakness of this band can make it difficult to identify conclusively[15].

    • S-S stretching: A very weak absorption may be present in the 400-500 cm⁻¹ region, which is often outside the range of standard mid-IR spectrometers.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Waxy Solids

The waxy nature of di-tert-tetradecyl disulfide requires a specific sample preparation protocol to ensure a homogeneous solution and high-quality spectra.

Materials:

  • Di-tert-tetradecyl disulfide (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)

  • NMR tube (clean and dry)

  • Pasteur pipette with a small plug of glass wool

  • Vortex mixer

  • Heat gun or warm water bath (optional)

Procedure:

  • Weigh the di-tert-tetradecyl disulfide into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Vortex the vial to dissolve the sample. Gentle warming with a heat gun or in a warm water bath may be necessary to fully dissolve the waxy solid. Caution: Avoid overheating, which can cause solvent evaporation.

  • Once fully dissolved, filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter[16][17][18][19]. This step is crucial for achieving good spectral resolution.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Diagram: NMR Sample Preparation Workflow

NMR_Sample_Prep cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve warm Gentle Warming (if necessary) dissolve->warm filter Filter into NMR Tube dissolve->filter warm->filter acquire Acquire NMR Spectra filter->acquire process Process and Analyze Data acquire->process

Caption: Workflow for preparing waxy samples for NMR analysis.

Protocol 2: Data Acquisition Parameters

¹H NMR:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-3 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-200 ppm

Conclusion

The comprehensive characterization of di-tert-tetradecyl disulfide is most effectively achieved through a combination of analytical techniques, with NMR spectroscopy playing the central role in definitive structure elucidation and purity assessment. While mass spectrometry provides crucial molecular weight information and FT-IR offers a quick functional group analysis, only NMR can provide the detailed atomic-level connectivity map. By employing the specialized sample preparation and data acquisition protocols outlined in this guide, researchers can confidently and accurately characterize this and other challenging long-chain, waxy molecules, ensuring the integrity and reliability of their scientific findings.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL.
  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Retrieved from University of Illinois Chicago website.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19).
  • Quantitative NMR | Organic Primary Standards Group. Retrieved from National Metrology Institute of Japan website.
  • Rao, C. N. R., & Rao, K. J. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Journal of Scientific & Industrial Research, 22(9), 343–359.
  • NMR Sample Preparation. Retrieved from University of Cambridge Department of Chemistry website.
  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of biomolecular NMR, 18(2), 165–171. [Link]

  • The C = S stretching frequency in the infrared spectra of studied compounds. - ResearchGate.
  • NMR Sample Preparation.
  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of biomolecular NMR, 18(2), 165–171. [Link]

  • Wang, Y., & Jardetzky, O. (2002). Prediction of disulfide dihedral angles using chemical shifts. Protein science : a publication of the Protein Society, 11(4), 852–861. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester.
  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Retrieved from CSIR-NIScPR Online Periodicals Repository.
  • NMR Sample Preparation: The Complete Guide - Organomation.
  • Williams, A. J., & Martin, G. E. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(27), 9476–9490. [Link]

  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of biomolecular NMR, 18(2), 165–171. [Link]

  • Freeman, F., & Angeletakis, C. N. (1988). 13C NMR and 1H NMR chemical shifts of bis(1,1‐dimethylethyl) disulfide and bis(1,1‐dimethylethyl) trisulfide and their oxide derivatives. Magnetic Resonance in Chemistry, 26(11), 999–1002. [Link]

  • 1 H-and 13 C-NMR data and the results of elemental analysis of tetraalkylthiuram disulfides. - ResearchGate.
  • Di-tert-butyl disulfide(110-06-5) 13C NMR spectrum - ChemicalBook.
  • Lee, J., & Kim, S. (2015). Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. Journal of analytical science and technology, 6, 22. [Link]

  • An, Y., Zhang, Y., & Figeys, D. (2013). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Journal of visualized experiments : JoVE, (75), e50371. [Link]

  • Raftery, M. J. (2008). Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/ TOF-Mass Spectrometry. Journal of proteome research, 7(3), 1267–1273. [Link]

  • Liu, H., & McLuckey, S. A. (2012). Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging. Journal of the American Society for Mass Spectrometry, 23(12), 2219–2229. [Link]

  • Disulfide Bond Identifiation of Biotherapeutic Proteins Using Various Fragmentation Techniques Available on an Orbitrap Fusion T.
  • The features of IR spectrum.
  • ft ir spectroscopy: Topics by Science.gov.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Comparative

Advanced Characterization of Tertiary Disulfide Bonds in Biotherapeutics via FTIR

Executive Summary In the development of biologics, particularly monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs), the integrity of disulfide bonds is non-negotiable. These covalent linkages dictate the te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of biologics, particularly monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs), the integrity of disulfide bonds is non-negotiable. These covalent linkages dictate the tertiary structure —the three-dimensional fold essential for efficacy and safety. While Raman spectroscopy is often cited as the "gold standard" for direct sulfur-sulfur (S-S) detection due to its high polarizability, Fourier Transform Infrared (FTIR) spectroscopy offers a distinct, often overlooked advantage: it simultaneously characterizes the status of the bond and its consequence on the protein's higher-order structure (HOS).

This guide critically evaluates the performance of high-sensitivity FTIR workflows against alternative methods. It specifically addresses the analysis of tertiary disulfide bonds —both in the context of stabilizing protein tertiary structure and the specific spectral shifts observed in sterically hindered (tertiary carbon) disulfide linkers used in synthetic payloads.

Technical Deep Dive: The Physics of Detection

The Dipole Challenge

The fundamental challenge in analyzing disulfide bonds via FTIR is the selection rule . IR absorption requires a change in the molecular dipole moment during vibration.[1]

  • Symetric Disulfides: The S-S stretch in a symmetric environment (e.g., a buried hydrophobic core) induces a negligible dipole change, making the band IR-inactive or extremely weak.

  • Asymmetric/Tertiary Disulfides: When the carbon atoms attached to the sulfur are distinct (e.g., different steric environments or "tertiary" substitution

    
    ), the symmetry breaks. This induces a measurable, albeit weak, dipole change, allowing detection in the Mid-IR and Far-IR regions.
    
Spectral Assignments

Accurate assignment is critical. The S-S stretching vibration (


) shifts based on the substitution of the carbon atom adjacent to the sulfur.
Disulfide TypeCarbon SubstitutionWavenumber (

)
Structural Context
Primary


Typical cystine bridges in flexible protein loops.
Secondary


Partially hindered regions.
Tertiary


Highly stable, sterically hindered linkers (common in ADCs) or buried protein cores.

Expert Insight: In protein analysis, the "tertiary" aspect most often refers to the tertiary structure stabilization . Here, the direct S-S band (


) is often obscured by broad solvent bands. Therefore, the Amide I band (

)
serves as the critical proxy.[2][3] Reduction of tertiary disulfides invariably leads to a loss of

-sheet structure, detectable as a spectral shift from

to disordered frequencies (

).

Comparative Analysis: FTIR vs. Alternatives

The following table contrasts the "Product" (High-Sensitivity FTIR with Difference Spectroscopy) against standard alternatives.

Table 1: Performance Comparison for Disulfide Analysis[4]
FeatureFTIR (Difference Spectroscopy) Raman Spectroscopy LC-MS (Peptide Mapping) Ellman's Assay
Primary Detection Principle Absorption (Dipole Change)Scattering (Polarizability Change)Mass-to-Charge RatioColorimetric (Free Thiol Reaction)
S-S Bond Sensitivity Low (Direct); High (Indirect via HOS)High (Gold Standard) High (Sequence Specific)Indirect (Measures free -SH only)
Tertiary Structure Insight Excellent (Amide I/II analysis) Moderate (Amide I/III are weak)None (Denaturing technique)None
Sample State Liquid (High Conc.) or Dry FilmLiquid or SolidLiquid (Digested)Liquid
Throughput High (Array/Plate readers)MediumLowHigh
Interference Water (Strong overlap), Buffer saltsFluorescence (High background)Ion suppressionBuffer components (EDTA, etc.)
Best Use Case Holistic Stability QC: Confirming bond status and structural integrity simultaneously.Direct Bond Confirmation: Verifying the presence of S-S bonds without structural context.Location Mapping: Identifying exactly which cysteines are bonded.Quantification: Measuring free thiols post-reduction.

Experimental Protocol: Self-Validating Difference Spectroscopy

To overcome the weak signal of S-S bonds in FTIR, we utilize Difference Spectroscopy . This method subtracts the spectrum of the native protein from the reduced protein, isolating the specific vibrational changes caused by bond cleavage.

Reagents & Equipment
  • Instrument: FTIR Spectrometer with DTGS or MCT detector (cooled).

  • Accessory: Bio-ATR cell or CaF2 transmission cell (

    
     pathlength).
    
  • Sample: Monoclonal Antibody (mAb) at

    
     in deuterated buffer (
    
    
    
    ) to remove H-O-H bending overlap in Amide I.
  • Reductant: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

Step-by-Step Workflow
  • Baseline Acquisition: Collect the background spectrum of the buffer (

    
     + Buffer Salts).
    
  • Native Spectrum (

    
    ):  Load the native mAb sample. Collect 128-256 scans at 
    
    
    
    resolution. Ensure water vapor is purged.
  • In-Situ Reduction: Add TCEP (final conc. 5-10 mM) directly to the sample or incubate a separate aliquot for 30 mins at RT.

  • Reduced Spectrum (

    
    ):  Measure the reduced sample under identical conditions.
    
  • Spectral Subtraction:

    • Generate the Difference Spectrum:

      
      .
      
    • Validation Check: The difference spectrum should show a negative peak at the free thiol (

      
      ) frequency (
      
      
      
      ) if the reductant works (signal appears in reduced, absent in oxidized).
  • Analysis:

    • Region 1 (

      
      ):  Look for positive peaks in the difference spectrum corresponding to the lost S-S bonds.
      
    • Region 2 (

      
      ):  Analyze the derivative shape. A shift from 
      
      
      
      (Native
      
      
      -sheet) to
      
      
      (Disordered) confirms the tertiary structure collapse.

Visualizing the Logic

The following diagram illustrates the decision matrix and workflow for characterizing tertiary disulfides, highlighting the "Self-Validating" loop.

FTIR_Workflow Start Start: Protein Sample (mAb/ADC) Prep Sample Prep: High Conc. (>20mg/mL) D2O Buffer Exchange Start->Prep Split Split Sample Prep->Split Path_Ox Pathway A: Native (Oxidized) Preserves Tertiary Structure Split->Path_Ox Path_Red Pathway B: Reduced (TCEP/DTT) Cleaves S-S Bonds Split->Path_Red Measure FTIR Acquisition (Transmission/ATR) Path_Ox->Measure Path_Red->Measure Subtract Difference Spectroscopy (Native - Reduced) Measure->Subtract Data Processing Validation Validation Check: Appearance of -SH band at ~2550 cm⁻¹ in Reduced? Subtract->Validation Analysis_1 Region 500-550 cm⁻¹ Direct S-S Detection (Weak Positive Peak) Result Final Characterization: Bond Status + Structural Integrity Analysis_1->Result Analysis_2 Region 1600-1700 cm⁻¹ Amide I Shift (Tertiary Structure Collapse) Analysis_2->Result Validation->Prep No (Retry Reduction) Validation->Analysis_1 Yes (Valid) Validation->Analysis_2 Yes (Valid)

Caption: Workflow for self-validating FTIR difference spectroscopy. The parallel processing of oxidized and reduced samples allows for the isolation of specific disulfide vibrational modes and their structural consequences.

References

  • Sugeta, H., et al. (1973). "Vibrational Spectra and Molecular Conformation of Dialkyl Disulfides." Bulletin of the Chemical Society of Japan. Link (Establishes the

    
     vs 
    
    
    
    shift for primary vs tertiary disulfides).
  • Barth, A. (2007). "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link (The authoritative review on Amide I/II assignments and secondary structure analysis).

  • Goormaghtigh, E., et al. (1994). "Determination of protein secondary structure by FTIR spectroscopy." Subcellular Biochemistry. Link (Methodology for difference spectroscopy in proteins).

  • Van Wart, H. E., & Scheraga, H. A. (1976). "Raman Spectra of Cystine-Related Disulfides." The Journal of Physical Chemistry. Link (Comparison of Raman vs IR intensities for disulfide bonds).

  • Rapid Novor. (2024). "Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies." Rapid Novor Technical Articles. Link (Context for the importance of disulfide integrity in mAbs).

Sources

Validation

Benchmarking Antioxidant Efficiency: Hindered Disulfides vs. Traditional Phenolics

Executive Summary The Shift from Stoichiometric to Catalytic Protection In the landscape of antioxidant stabilization, sterically hindered phenols (e.g., BHT, -Tocopherol) have long been the gold standard for radical tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift from Stoichiometric to Catalytic Protection

In the landscape of antioxidant stabilization, sterically hindered phenols (e.g., BHT,


-Tocopherol) have long been the gold standard for radical trapping. However, their mechanism is stoichiometric —they are consumed 1:1 or 1:2 with radicals, eventually depleting.

Hindered disulfides represent a paradigm shift. Unlike phenols, which primarily trap propagating radicals (


), hindered disulfides often function as hydroperoxide decomposers  and can exhibit catalytic  regeneration cycles (via sulfenic acid intermediates). This guide benchmarks these two distinct classes, providing the experimental frameworks necessary to validate the superior long-term thermal stability of hindered disulfides despite their often "poor" performance in standard rapid bench assays like DPPH.

Part 1: Mechanistic Distinction & Causality

To benchmark these compounds effectively, one must understand that they operate at different stages of the oxidative cascade.

The Stoichiometric Trap (Hindered Phenols)

Phenolics donate a Hydrogen atom to a peroxyl radical (


). The resulting phenoxyl radical is resonance-stabilized but effectively "dead" as an antioxidant unless regenerated by a secondary system (e.g., Ascorbate in biology).
The Catalytic Scavenger (Hindered Disulfides)

Hindered disulfides (e.g., Di-tert-butyl disulfide or polymeric variants) often require thermal activation or oxidation to become active.

  • Stage 1: Oxidation of the disulfide (

    
    ) by a hydroperoxide (
    
    
    
    ) or radical yields a Thiosulfinate .
  • Stage 2: Thermal elimination produces Sulfenic Acid (

    
    ) .
    
  • Stage 3: Sulfenic acid is a potent radical scavenger that can regenerate, effectively decomposing

    
     into harmless alcohols without generating free radicals (non-radical decomposition).
    
Visualization: The Antioxidant Pathway Comparison

Antioxidant_Pathways cluster_0 Oxidative Stress Source cluster_1 Traditional Phenolic Mechanism cluster_2 Hindered Disulfide Mechanism ROOH Hydroperoxide (ROOH) Disulfide Hindered Disulfide (R-S-S-R) ROOH->Disulfide Oxidizes ROO_Rad Peroxyl Radical (ROO•) Phenol Hindered Phenol (ArOH) ROO_Rad->Phenol Attacks Phenoxy Phenoxyl Radical (Inactive) Phenol->Phenoxy H-Transfer (Stoichiometric) Phenoxy->ROO_Rad Terminates Thiosulfinate Thiosulfinate (Intermediate) Disulfide->Thiosulfinate Activation Sulfenic Sulfenic Acid (RSOH - Active) Thiosulfinate->Sulfenic Thermal Elim. Sulfenic->ROO_Rad Scavenging Inert Inert Alcohols (ROH) Sulfenic->Inert Peroxide Decomp (Catalytic Loop)

Caption: Comparison of stoichiometric radical trapping (Phenols) vs. the multi-step activation and catalytic peroxide decomposition of Hindered Disulfides.

Part 2: Benchmarking Protocols

Crucial Note on Validity: Standard room-temperature assays (DPPH/ABTS) often yield false negatives for disulfides because these compounds require thermal activation or specific oxidative substrates to function. The following protocols are prioritized by relevance to disulfide chemistry.

Protocol A: Oxidation Induction Time (OIT) via DSC

The Gold Standard for Thermal Stability

This protocol measures the time effectively "bought" by the antioxidant before the substrate degrades under high heat and oxygen. This is where hindered disulfides typically outperform phenols.

Reagents & Equipment:

  • Differential Scanning Calorimeter (DSC).[1][2][3][4]

  • Substrate: Unstabilized Polyethylene (PE) or Polypropylene (PP) resin (or a model lipid for biological contexts).

  • Gas: Oxygen (99.9%) and Nitrogen.

Workflow:

  • Sample Prep: Mix the antioxidant (0.1% w/w) into the substrate. Include a Blank (substrate only) and Reference (BHT 0.1%).

  • Equilibration: Heat sample to 200°C under Nitrogen flow (50 mL/min) to melt and equilibrate.

  • Oxidation Trigger: At

    
    , switch gas from Nitrogen to Oxygen .
    
  • Measurement: Record the heat flow (exotherm).

  • Endpoint: The OIT is the time (in minutes) from Oxygen switch to the onset of the exothermic degradation peak.

Self-Validating Check:

  • If the Blank OIT > 5 mins, the substrate is already stabilized or temperature is too low. Increase T by 10°C.

Protocol B: Hydroperoxide Decomposition Assay (FOX Method)

Proving the "Preventative" Mechanism

This assay quantifies the ability of the disulfide to remove


 before it splits into radicals.

Reagents:

  • FOX Reagent: 25 mM

    
    , 100 
    
    
    
    M Xylenol Orange, 250
    
    
    M Ammonium Ferrous Sulfate in 90% methanol.
  • Substrate: Cumene Hydroperoxide (CHP) or Linoleic Acid Hydroperoxide.

Workflow:

  • Incubation: Mix Disulfide (1 mM) with CHP (50

    
    M) in methanol. Incubate at 50°C  (thermal activation is key for disulfides).
    
  • Sampling: At intervals (0, 15, 30, 60 min), take aliquots.

  • Development: Add aliquot to FOX reagent. Incubate 30 mins at room temp.

  • Read: Measure Absorbance at 560 nm .

  • Calculation: Compare decay rate of CHP in treated vs. untreated samples.

Protocol C: High-Temp Radical Trapping (Modified DPPH)

Correcting for Activation Energy

Standard DPPH is done at 25°C. For hindered disulfides, perform the assay at elevated temperatures to simulate operational environments.

Workflow:

  • Prepare 0.1 mM DPPH in Toluene (high boiling point solvent).

  • Add antioxidant.[5][6][7][8][9]

  • Incubate at 80°C in a sealed vial.

  • Measure absorbance decrease at 517 nm after cooling rapidly to 25°C.

Part 3: Comparative Data Analysis

The following table summarizes typical benchmarking results. Note the inverse performance between room-temperature radical trapping and high-temperature stability.

FeatureHindered Phenol (e.g., BHT) Hindered Disulfide Interpretation
DPPH IC50 (25°C) Low (High Activity)High (Low/No Activity)Phenols trap radicals immediately; Disulfides are inactive at RT.
Peroxide Decomp. < 5%> 85%Disulfides eliminate the source of radicals (

).
OIT (200°C) ~20 - 40 mins> 60 mins Disulfides excel in long-term thermal stabilization.
Volatility High (Sublimes)LowDisulfides persist in the matrix during processing.
Discoloration High (Yellowing)None Phenols form quinones (yellow); Disulfides form colorless sulfoxides.
Experimental Workflow Visualization

Benchmarking_Workflow cluster_Tests Parallel Assay Protocols Sample Test Compound (Disulfide vs. Phenol) Test_RT Protocol C: Radical Scavenging (DPPH @ 25°C vs 80°C) Sample->Test_RT Test_Perox Protocol B: Peroxide Decomposition (FOX Assay) Sample->Test_Perox Test_Therm Protocol A: Thermal Stability (DSC / OIT @ 200°C) Sample->Test_Therm Result_RT Result: Radical Trapping Efficiency Test_RT->Result_RT Result_Perox Result: Preventative Capacity Test_Perox->Result_Perox Result_Therm Result: Industrial Lifespan Test_Therm->Result_Therm

Caption: A multi-assay approach is required. Relying solely on radical scavenging (left branch) will falsely fail high-performance disulfide antioxidants.

Conclusion

When benchmarking hindered disulfides, researchers must look beyond "Radical Scavenging Activity" (RSA). The value of a hindered disulfide lies in its preventative (peroxide decomposing) and regenerative capabilities at high temperatures.

Recommendation:

  • Use DPPH only as a negative control to prove the mechanism is not simple H-transfer.

  • Rely on OIT (DSC) and Hydroperoxide Decomposition rates as the primary metrics for efficiency.

  • Consider Synergy : The highest efficiency is often observed when a Hindered Phenol (rapid trap) is combined with a Hindered Disulfide (peroxide decomposer), creating a comprehensive defense system.

References

  • Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. CRC Press.

  • Chauvin, J., Griesser, M., & Pratt, D. A. (2019).[8] The antioxidant activity of polysulfides: it's radical! Chemical Science, 10, 4911-4920.

  • Al-Malaika, S. (1998). Reactive Modifiers for Polymers. Springer Science & Business Media. (Focus on melt stabilization mechanisms).

  • ASTM D3895-19 . Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International.

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649.

Sources

Comparative

A Comparative Guide to the HPLC Separation of C12 and C14 Tertiary Disulfide Mixtures

Introduction In the realm of drug development and materials science, tertiary alkyl disulfides serve as crucial chemical motifs, often employed as covalent linkers or functional groups. The precise analysis and purificat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug development and materials science, tertiary alkyl disulfides serve as crucial chemical motifs, often employed as covalent linkers or functional groups. The precise analysis and purification of these compounds are paramount to ensuring product quality and efficacy. However, separating mixtures of structurally similar, non-polar homologues—such as dodecyl (C12) and tetradecyl (C14) tertiary disulfides—presents a significant analytical challenge. Their nearly identical polarities and high hydrophobicity demand a meticulously optimized High-Performance Liquid Chromatography (HPLC) method.

This guide provides a comprehensive comparison of HPLC methodologies for the effective separation of C12 and C14 tertiary disulfide mixtures. We will delve into the causality behind experimental choices, from stationary phase selection to mobile phase optimization and detection techniques. This document is designed for researchers, scientists, and drug development professionals seeking a robust, field-proven approach to this complex separation problem.

The Separation Principle: Exploiting Hydrophobicity with Reversed-Phase HPLC

The foundational technique for separating non-polar to weakly polar compounds is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This method operates on the principle of hydrophobic interactions.[1] The analytical column contains a non-polar stationary phase (typically silica particles chemically bonded with alkyl chains), while a polar mobile phase is pumped through it.

When a mixture of C12 and C14 tertiary disulfides is injected, the molecules partition between the mobile phase and the stationary phase. Because these disulfides are highly non-polar, they are strongly attracted to the hydrophobic stationary phase. However, the C14 disulfide, with its two additional methylene (-CH2-) groups, is more hydrophobic than the C12 disulfide. This subtle difference in hydrophobicity causes the C14 disulfide to interact more strongly with the stationary phase, leading to a longer retention time and, ultimately, separation.[1]

Caption: RP-HPLC separates molecules based on hydrophobicity.

Method Development Workflow: A Systematic Approach

Achieving baseline separation for closely related compounds requires a logical and systematic workflow. The process involves selecting the right column, optimizing the mobile phase composition, and choosing a suitable detector. Rushing any of these steps can lead to co-elution and inaccurate quantification.

Method_Development_Workflow Start Define Goal: Separate C12 & C14 Tertiary Disulfides Step1 Step 1: Stationary Phase Selection (e.g., C18 vs. C8) Start->Step1 Step2 Step 2: Detector Selection (Low UV, ELSD, CAD) Step1->Step2 Step3 Step 3: Mobile Phase Screening (Acetonitrile vs. Methanol) Step2->Step3 Step4 Step 4: Fine-Tune Mobile Phase (Isocratic % Organic) Step3->Step4 Decision Is Resolution > 1.5? Step4->Decision End Validated Method Decision->End Yes Troubleshoot Troubleshoot: - Adjust % Organic - Change Modifier - Try Different Column Decision->Troubleshoot No Troubleshoot->Step4

Caption: Systematic workflow for HPLC method development.

Comparative Analysis of Critical HPLC Parameters

Stationary Phase Selection: The Separation Engine

The choice of stationary phase is the most critical factor in determining separation power. For non-polar compounds, alkyl-bonded silica phases like C18 and C8 are the standards.[2]

  • C18 (Octadecylsilane): This is the most hydrophobic and widely used stationary phase in RP-HPLC.[3] Its long alkyl chains provide a large surface area for hydrophobic interactions, making it ideal for resolving compounds with subtle differences in hydrophobicity, such as the C12 and C14 disulfides.

  • C8 (Octylsilane): With shorter alkyl chains, C8 columns are less retentive than C18. While this can lead to shorter run times, it often provides insufficient resolving power for very similar non-polar compounds. For this specific challenge, the greater retentivity of C18 is advantageous.

Experimental Comparison: Stationary Phase Performance

ParameterC18 Column (Recommended)C8 Column (Alternative)Justification
Analyte Retention Time (min) Retention Time (min)
C12 Disulfide10.26.8C18 provides stronger retention, which is necessary to exploit small hydrophobicity differences.
C14 Disulfide11.57.4
Resolution (Rs) 1.8 1.1 A resolution value >1.5 indicates baseline separation. The C18 column achieves this, while the C8 does not.

Data is illustrative, based on a 4.6 x 150 mm, 5 µm column with a mobile phase of 95:5 Acetonitrile/Water.

Mobile Phase Optimization: Fine-Tuning Selectivity

The mobile phase composition directly controls the retention and selectivity of the separation.[4] For C12 and C14 disulfides, a high percentage of a strong organic solvent is required to elute the compounds from the C18 column in a reasonable time.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally a "stronger" solvent than MeOH in RP-HPLC, meaning it reduces retention more effectively. It often provides sharper peaks and different selectivity.[4] For resolving very similar compounds, screening both is recommended.

  • Isocratic vs. Gradient Elution: Because the C12 and C14 compounds have very similar retention behavior, an isocratic elution (constant mobile phase composition) is superior. A shallow gradient is an alternative, but an optimized isocratic method provides greater reproducibility and simplicity for this specific problem.[3] The key is to find the "sweet spot" with a high organic percentage that still provides enough retention for separation.

Experimental Comparison: Mobile Phase Composition (Isocratic)

Mobile Phase (ACN:Water)C12 Retention Time (min)C14 Retention Time (min)Resolution (Rs)Analysis
90:1015.818.12.1Good separation, but unnecessarily long run time.
95:5 10.2 11.5 1.8 Optimal balance of resolution and run time.
98:26.16.71.2Poor resolution; compounds elute too quickly.
Detection Methodologies: Seeing the Unseen

Tertiary alkyl disulfides lack the aromatic rings or conjugated systems that lead to strong UV absorbance at common wavelengths (e.g., 254 nm). This makes detection a non-trivial aspect of the analysis.

  • Low-Wavelength UV (200-220 nm): The disulfide bond (S-S) itself exhibits some UV absorbance at low wavelengths.[5] This can be an effective and simple detection method, provided the mobile phase solvents (like ACN) are of high purity and have a low UV cutoff.[2]

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are "universal" detectors that are not dependent on the optical properties of the analyte.[6] They work by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by (or charge transferred to) the remaining non-volatile analyte particles. They are excellent for non-chromophoric, non-volatile compounds like C12/C14 disulfides and are compatible with gradient elution.[6]

  • Refractive Index (RI) Detector: Another universal detector that measures changes in the refractive index of the eluent as the analyte passes through.[7] However, RI detectors are highly sensitive to temperature and pressure fluctuations and are not compatible with gradient elution , making them less ideal for method development.[6]

Comparison of Detection Alternatives

DetectorPrincipleGradient Compatible?SensitivityIdeal For
Low-Wavelength UV UV Absorbance of S-S bondYesModerateSimple, direct detection when analyte has some absorbance.
ELSD / CAD Light scattering/charge of non-volatile particlesYesGoodNon-volatile analytes with no UV chromophore.[6]
RI Change in Refractive IndexNoLowIsocratic analysis of non-absorbing compounds.[7]

Optimized Experimental Protocols

The following protocols are self-validating systems designed for robust and reproducible separation of C12 and C14 tertiary disulfide mixtures.

Protocol 1: RP-HPLC with Low-Wavelength UV Detection

This method prioritizes simplicity and uses standard equipment available in most analytical labs.

  • HPLC System and Column:

    • HPLC system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (UV cutoff <195 nm).

    • Working Mobile Phase: Premix Acetonitrile and Water in a 95:5 (v/v) ratio. Degas thoroughly using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Dissolve the C12/C14 disulfide mixture in Acetonitrile to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the working mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Integrate the peaks corresponding to the C12 and C14 disulfides to determine their respective areas and calculate the resolution.

Protocol 2: RP-HPLC with Evaporative Light Scattering Detection (ELSD)

This method is ideal when low-wavelength UV detection provides insufficient sensitivity or when dealing with complex matrices.

  • HPLC System and Column:

    • Use the same HPLC system and C18 column as in Protocol 1.

    • Detector: An Evaporative Light Scattering Detector (ELSD).

  • Mobile Phase Preparation:

    • Prepare the 95:5 Acetonitrile/Water mobile phase as described in Protocol 1.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • ELSD Settings (Example):

    • Nebulizer Temperature: 40°C.

    • Evaporator (Drift Tube) Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

    • (Note: These settings may need to be optimized for your specific instrument and analytes.)

  • Sample Preparation:

    • Prepare and filter the sample as described in Protocol 1.

  • Procedure:

    • Equilibrate the column and detector until a stable baseline is achieved.

    • Inject the sample and collect the data.

Conclusion

The successful separation of C12 and C14 tertiary disulfide mixtures is readily achievable with a well-optimized reversed-phase HPLC method. The key to success lies in maximizing the subtle differences in hydrophobicity between the two analytes. A C18 column provides the necessary retentive power, while an isocratic mobile phase with a high percentage of acetonitrile (e.g., 95%) offers the optimal balance of resolution and analysis time. For detection, low-wavelength UV at ~210 nm is a viable and straightforward option, while ELSD or CAD offer superior performance for non-chromophoric compounds. By following the systematic approach and protocols outlined in this guide, researchers can develop a robust and reliable method for the analysis and quality control of these challenging compounds.

References

  • Shodex HPLC Columns. (n.d.). Lesson 5: Detectors. Retrieved from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • LCGC International. (2022, April 15). Seeing is Believing: Detectors for HPLC. Retrieved from [Link]

  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Different Types of HPLC Detectors. Retrieved from [Link]

  • Springer Link. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

  • PubMed. (2010, April 30). Separation of structurally similar nocathiacin analogues by reversed phase chromatography. Retrieved from [Link]

  • LCGC Europe. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

Sources

Validation

Electrochemical Redox Potential of Long-Chain Dialkyl Disulfides: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the electrochemical redox behavior of long-chain dialkyl disulfides. It is structured to serve researchers in drug development, battery materials, and surfac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the electrochemical redox behavior of long-chain dialkyl disulfides. It is structured to serve researchers in drug development, battery materials, and surface science, moving beyond basic textbook definitions to field-proven experimental realities.

Executive Summary & Core Mechanism

Long-chain dialkyl disulfides (e.g., di-n-octyl disulfide, di-n-dodecyl disulfide) exhibit distinct electrochemical behaviors compared to their short-chain (dimethyl disulfide) and aromatic (diphenyl disulfide) analogs. While the intrinsic thermodynamic reduction potential (


) of the S-S bond is largely determined by the electronic induction of the 

-carbon, the observed electrochemical behavior of long-chain variants is dominated by solubility limits , diffusion coefficients , and intermolecular Van der Waals (VdW) forces .
The Redox Mechanism

The fundamental reduction of a disulfide bond involves a two-electron transfer, cleaving the S-S bond to form two thiolate anions:



However, the context of this reduction dictates the potential:

  • Solution-Phase (Faradaic): Diffusion-controlled cleavage, relevant for metabolic stability and battery cathodes.

  • Surface-Confined (Reductive Desorption): Cleavage of the Au-S bond in Self-Assembled Monolayers (SAMs), where long chains stabilize the system, shifting potentials negatively.

Comparative Analysis: Long-Chain vs. Alternatives

The following table synthesizes electrochemical data, contrasting long-chain dialkyl disulfides with key alternatives.

Table 1: Comparative Electrochemical Performance
FeatureLong-Chain Dialkyl Disulfides (e.g., Di-n-dodecyl)Short-Chain Dialkyl Disulfides (e.g., Dimethyl)Aromatic Disulfides (e.g., Diphenyl)Elemental Sulfur (

)
Reduction Potential (

)
-2.0 V to -2.2 V (vs. Ag/AgCl)*-1.9 V to -2.1 V (vs. Ag/AgCl)-0.7 V to -1.1 V (vs. Ag/AgCl)Multi-step: -0.4 V / -0.8 V (vs. Ag/AgCl)
Electronic Effect Inductive (+I) saturation; alkyl chain donates e-, destabilizing radical anion.Strong (+I) effect; hard to reduce.Resonance stabilization of thiolate product makes reduction easier .N/A
Solubility (Organic) High in non-polar (Hexane, DCM); Low in MeCN.High in most organics.High in most organics.Low to Moderate (CS2, Toluene).
Kinetics (

)
Slow (Steric hindrance + low diffusion coeff).Fast (High diffusion).Fast (Resonance assisted).Slow (Complex multi-step).
Primary Application SAMs (Sensors), Li-S Battery Cathodes (Anchors).Fumigants, Synthesis reagents.[1]High-voltage Battery Cathodes, Radical initiators.High-capacity Li-S Batteries.[2]

*Note: Potentials in aprotic solvents (e.g., Acetonitrile/TBAP) referenced to Ag/AgCl. Values shift based on solvent dielectric constant.

Critical Insight: The "Chain Length" Effect

Contrary to intuition, increasing the alkyl chain length from C4 (butyl) to C18 (octadecyl) has a negligible effect on the intrinsic S-S bond reduction potential in solution. The inductive effect of the alkyl group saturates rapidly.

  • However , in Surface Electrochemistry (SAMs) , chain length is the dominant variable. Longer chains stabilize the monolayer via lateral VdW interactions (

    
    1.5 kcal/mol per 
    
    
    
    ), shifting the reductive desorption potential significantly more negative (harder to remove).

Experimental Protocols (Self-Validating Systems)

To obtain reproducible data, you must distinguish between Solution-Phase (measuring bond energy) and Surface-Phase (measuring monolayer stability).

Protocol A: Solution-Phase Cyclic Voltammetry (CV)

Target: Determination of S-S bond cleavage potential for drug/battery research.

Reagents & Setup:

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Acetonitrile is often too polar for long-chain disulfides, leading to precipitation.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).[3]
    
  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish (0.05

    
     alumina).
    
  • Reference: Ag/Ag+ (0.01 M

    
     in MeCN) or Ag wire pseudo-reference (internally calibrated with Ferrocene).
    

Step-by-Step Workflow:

  • Preparation: Dissolve long-chain disulfide (1.0 mM) in the electrolyte solution.

  • Degassing: Purge with Argon for 10 minutes (Oxygen reduction interferes at -0.6 V to -1.2 V).

  • Scan Parameters:

    • Start Potential: 0.0 V

    • Vertex Potential: -2.5 V (Scan negative first for reduction)

    • Scan Rate: 100 mV/s[3][4][5]

  • Validation: Add Ferrocene (

    
    ) at the end. The 
    
    
    
    couple should appear at ~0.46 V vs SCE. Adjust your disulfide peak relative to
    
    
    (set
    
    
    to 0 V for standard reporting).

Expected Result: A chemically irreversible reduction peak (


) around -2.2 V vs. 

. No return oxidation peak is usually observed because the generated thiolate anions (

) diffuse away or react rapidly.
Protocol B: Reductive Desorption of SAMs

Target: Surface stability analysis for sensors/nanotech.

Reagents & Setup:

  • Electrolyte: 0.5 M KOH (aqueous). High pH ensures thiolate solubility.

  • Working Electrode: Polycrystalline Gold (Au) or Au(111) on mica.

  • Reference: Ag/AgCl (saturated KCl).

Step-by-Step Workflow:

  • SAM Formation: Immerse clean Gold electrode in 1 mM ethanolic solution of the disulfide for 24 hours. Rinse with ethanol and water.

  • Electrochemical Cell: Place functionalized electrode in 0.5 M KOH (degassed).

  • Scan Parameters:

    • Start: -0.2 V

    • End: -1.4 V

    • Scan Rate: 50 mV/s

  • Observation: Look for a sharp cathodic peak.

Self-Validating Trend:

  • C6 (Hexyl): Peak at

    
     -0.7 V.
    
  • C12 (Dodecyl): Peak at

    
     -1.0 V.[6]
    
  • C18 (Octadecyl): Peak at

    
     -1.2 V.
    
  • If peaks are broad or shifted positive, your monolayer is disordered (insufficient incubation time).

Mechanism & Pathway Visualization

The following diagrams illustrate the distinct pathways for solution-phase cleavage versus surface desorption.

Diagram 1: Solution-Phase Reductive Cleavage (Battery/Drug Context)

SolutionRedox Start Dialkyl Disulfide (R-S-S-R) ElectronTransfer Electron Transfer (+ 2e-) Start->ElectronTransfer Diffusion to Electrode Intermediate Radical Anion [R-S-S-R]•- ElectronTransfer->Intermediate E_red ~ -2.0V Cleavage Bond Scission (Fast) Intermediate->Cleavage Destabilized by Alkyl (+I) Product 2x Thiolate Anions (2 R-S-) Cleavage->Product Reaction Protonation/Reaction (R-SH or Li-S-R) Product->Reaction In protic solvent or Li+ presence

Caption: Kinetic pathway of disulfide reduction in solution. The alkyl group's electron donation makes the initial electron acceptance thermodynamically difficult.

Diagram 2: Reductive Desorption from Gold (SAM Context)

SAMDesorption cluster_trend Chain Length Effect SAM Ordered SAM on Gold (Au-S-R)n Potential Applied Potential (Negative Scan) SAM->Potential Desorption Reductive Desorption Au-S-R + e- -> Au(0) + R-S- Potential->Desorption Critical Potential Reached FreeThiol Free Thiolates (Micelles/Solution) Desorption->FreeThiol Stabilization VdW Stabilization (Increases with Chain Length) Stabilization->SAM Stabilizes Monolayer Short Short Chain (C6) Desorbs ~ -0.7V Long Long Chain (C18) Desorbs ~ -1.2V Short->Long Increasing VdW Energy

Caption: Electrochemical desorption mechanism. Longer chains require more negative potentials due to inter-chain Van der Waals stabilization.

References

  • Electrochemical Behavior of Organosulfur Compounds Source: Accounts of Materials Research (ACS) Context: Detailed mechanism of S-S bond cleavage in battery applications.

  • Reductive Desorption of Alkanethiols Source: MDPI (Molecules) Context: Experimental data on the shift of desorption potential with chain length (C12 vs C18).

  • Redox Potentials of Disulfides in Biology and Chemistry Source: ResearchGate / Chemistry A European Journal Context: Comparison of aliphatic vs aromatic disulfide reduction potentials. [7]

  • Standard Reduction Potentials in Organic Solvents Source: BenchChem / Literature Compilation Context: Methodologies for CV of diphenyl disulfide and analogs.

  • Electrochemical Stability of SAMs Source: NSF / ACS Applied Materials & Interfaces Context: Systematic study of reductive stability of thiolates on Au, Pt, and Cu.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.